Factor B-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29N3O4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)methyl]piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H29N3O4/c1-4-31-18-10-12-27(21(13-18)16-5-7-17(8-6-16)24(28)29)14-20-19-9-11-25-22(19)15(2)26-23(20)30-3/h5-9,11,18,21,25H,4,10,12-14H2,1-3H3,(H,28,29)/t18-,21-/m0/s1 |
InChI Key |
GYFFCZWVOVLIPZ-RXVVDRJESA-N |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C4C=CNC4=C(N=C3OC)C |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C4C=CNC4=C(N=C3OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Target and In-Depth Technical Profile of Factor B Inhibitors: A Guide Featuring Iptacopan (LNP023)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This technical guide focuses on the well-characterized Factor B inhibitor, Iptacopan (LNP023), as a representative example to fulfill the detailed requirements of this request. While "Factor B-IN-3" is identified as a potent inhibitor of complement Factor B, extensive public data regarding its specific quantitative metrics and detailed experimental protocols are not available at the time of this writing. Iptacopan, a clinically advanced compound, offers a wealth of public information, making it an ideal subject for an in-depth technical exploration of Factor B inhibition.
Core Target: Complement Factor B
The primary target of Iptacopan and other similar inhibitors is Complement Factor B , a crucial serine protease in the alternative pathway (AP) of the complement system. The complement system is a key component of the innate immune system, and the alternative pathway acts as a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathogenesis of a range of inflammatory and autoimmune diseases.
Factor B circulates as a zymogen and, upon binding to C3b on a target surface, is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment is the catalytic subunit that forms the C3 convertase (C3bBb) and subsequently the C5 convertase [(C3b)₂Bb] of the alternative pathway. These convertases are central to the amplification of the complement cascade, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC). By inhibiting Factor B, compounds like Iptacopan prevent the formation and activity of these convertases, thereby downregulating the entire alternative pathway amplification loop.[1][2][3]
Quantitative Data for Iptacopan (LNP023)
The following table summarizes the key quantitative data for Iptacopan's inhibitory activity.
| Parameter | Value | Species | Assay Type | Reference(s) |
| IC50 (Factor B) | 10 nM | Human | Biochemical Assay | [1] |
| Kd (Factor B) | 7.9 nM | Human | Binding Assay | [1] |
| IC50 (Alternative Pathway) | 130 nM | Human | Hemolysis Assay (in 50% human serum) | [1] |
| IC50 (PNH erythrocyte hemolysis) | 0.4 µM | Human | Cell-based Hemolysis Assay | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of Factor B inhibitors.
Factor B Enzymatic Activity Assay (Biochemical Assay)
This assay directly measures the inhibition of the enzymatic activity of the Bb fragment of Factor B.
Principle: A stable surrogate of the C3 convertase is formed using Cobra Venom Factor (CVF) and Factor B (forming CVFBb). The proteolytic activity of this complex on a chromogenic or fluorogenic substrate is measured in the presence and absence of the inhibitor.
Materials:
-
Purified human Factor B
-
Purified human Factor D
-
Cobra Venom Factor (CVF)
-
Chromogenic or fluorogenic peptide substrate for C3 convertase
-
Assay buffer (e.g., Tris-buffered saline with Mg²⁺)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a solution of the CVF and Factor B in the assay buffer to form the CVFBb complex.
-
Prepare serial dilutions of Iptacopan in the assay buffer.
-
To the wells of a 96-well microplate, add the Iptacopan dilutions. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the CVFBb complex to all wells.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time, monitoring the cleavage of the substrate by measuring the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Alternative Pathway Hemolysis Assay (Cell-based Assay)
This functional assay assesses the ability of an inhibitor to block the entire alternative complement pathway, culminating in the lysis of red blood cells.
Principle: Rabbit erythrocytes are potent activators of the human alternative complement pathway. When incubated with human serum, the AP is activated, leading to the formation of the MAC and subsequent cell lysis. Inhibition of Factor B prevents MAC formation and protects the erythrocytes from lysis.
Materials:
-
Rabbit erythrocytes
-
Normal human serum
-
Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom plate
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes with cold PBS.
-
Prepare a standardized suspension of rabbit erythrocytes in GVB-Mg-EGTA.
-
Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.
-
In a 96-well V-bottom plate, add the Iptacopan dilutions. Include a vehicle control, a positive control (serum without inhibitor), and a negative control (buffer without serum).
-
Add normal human serum to the wells containing the inhibitor and the positive control. The final serum concentration should be optimized to cause submaximal hemolysis.
-
Add the rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding cold PBS with EDTA to all wells.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the logarithm of the inhibitor concentration.[4]
C3 Deposition Assay (Cell-based ELISA)
This assay measures the deposition of C3 fragments on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.
Principle: Zymosan, a component of yeast cell walls, is a strong activator of the alternative pathway. When coated on a microplate and incubated with human serum, C3b and its degradation products are deposited on the surface. The amount of deposited C3 can be quantified using an anti-C3 antibody in an ELISA format.
Materials:
-
Zymosan A
-
Normal human serum
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Primary antibody: anti-human C3 (e.g., polyclonal goat anti-human C3)
-
Secondary antibody: HRP-conjugated anti-goat IgG
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
96-well microplate
-
Plate reader
Protocol:
-
Coat a 96-well microplate with Zymosan A overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of Iptacopan in a suitable buffer.
-
Pre-incubate the normal human serum with the Iptacopan dilutions for 30 minutes at 37°C.
-
Add the serum-inhibitor mixtures to the zymosan-coated wells. Include appropriate controls.
-
Incubate for 1 hour at 37°C to allow for complement activation and C3 deposition.
-
Wash the plate thoroughly with wash buffer.
-
Add the primary anti-human C3 antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of C3 deposition for each inhibitor concentration and determine the IC50 value.
Visualizations
Alternative Complement Pathway and Point of Inhibition
References
A Technical Guide to the Role of Factor B Inhibition in the Complement Alternative Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of complement Factor B and the therapeutic potential of its inhibition within the alternative pathway (AP) of the complement system. The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2] This document details the mechanism of the alternative pathway, the pivotal role of Factor B, and the effects of its inhibition, providing a framework for research and development of novel therapeutics targeting this pathway.
The Complement Alternative Pathway and the Central Role of Factor B
The complement system can be activated through three distinct routes: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central complement protein C3.[1][3] The alternative pathway is unique in that it is continuously active at a low level through the spontaneous hydrolysis of C3 to C3(H₂O), a process often referred to as "tick-over".[4][5] This constant surveillance allows for rapid amplification of the complement response upon encountering activating surfaces, such as those on pathogens.
Factor B is a serine protease that is unique and essential to the alternative pathway.[1][2] It binds to C3b (or its hydrolyzed form, C3(H₂O)) in the presence of magnesium ions (Mg²⁺).[4] This binding event allows for the cleavage of Factor B by Factor D, another serine protease, into two fragments: Ba and Bb. The Ba fragment is released, while the Bb fragment remains associated with C3b, forming the C3bBb complex.[4][6] This complex is the C3 convertase of the alternative pathway, a potent enzyme that can cleave numerous C3 molecules into C3a (an anaphylatoxin) and C3b.[4][5]
The newly generated C3b molecules can then bind to surfaces and initiate the formation of more C3 convertase, creating a powerful amplification loop that is responsible for up to 80% of the total complement response, even when initiated by the classical or lectin pathways.[1] The addition of another C3b molecule to the C3 convertase (C3bBb) forms the C5 convertase (C3bBbC3b), which cleaves C5, leading to the formation of the anaphylatoxin C5a and the membrane attack complex (MAC), ultimately resulting in cell lysis.[1][3]
Given its central role in the amplification of the complement cascade, Factor B is a highly attractive target for therapeutic intervention in diseases driven by overactivation of the alternative pathway.[1][2]
Mechanism of Action of Factor B Inhibitors
Factor B inhibitors are designed to disrupt the formation or function of the AP C3 convertase. By targeting Factor B, these inhibitors can effectively block the amplification loop and the subsequent downstream events of the complement cascade, without affecting the initial activation of the classical and lectin pathways.[1][2] The primary mechanism of action for a hypothetical Factor B inhibitor, such as "Factor B-IN-3," would be to prevent the association of Factor B with C3b or to inhibit the enzymatic activity of the Bb fragment within the C3 convertase.
Caption: The Complement Alternative Pathway and the inhibitory action of this compound.
Quantitative Data for Factor B Inhibitors
The potency and efficacy of Factor B inhibitors are determined through various in vitro and in vivo assays. Key quantitative metrics include the half-maximal inhibitory concentration (IC50), the binding affinity (Kd), and the half-maximal effective concentration (EC50). While specific data for a molecule named "this compound" is not publicly available, the following table provides a template for the types of quantitative data that are critical for the evaluation of any Factor B inhibitor.
| Parameter | Assay Type | Species | Value | Reference |
| IC50 | Alternative Pathway Hemolysis Assay | Human | e.g., 10 nM | [Citation] |
| C3bBb Convertase Activity Assay | Human | e.g., 5 nM | [Citation] | |
| Kd | Surface Plasmon Resonance (SPR) | Human | e.g., 1 nM | [Citation] |
| EC50 | Ex vivo AP-dependent Hemolysis | Primate | e.g., 50 nM | [Citation] |
| Pharmacokinetics | ||||
| Half-life (t½) | In vivo (e.g., rodent model) | Rat | e.g., 8 hours | [Citation] |
| Bioavailability | Oral administration | Human | e.g., 60% | [Citation] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Factor B inhibitors. Below are outlines of key experimental protocols.
This assay measures the ability of an inhibitor to prevent the lysis of red blood cells (RBCs) mediated by the alternative pathway.
-
Cell Preparation: Rabbit erythrocytes (rRBCs), which are potent activators of the alternative pathway, are washed and resuspended in a buffer that selectively supports the AP (e.g., GVB-Mg-EGTA).
-
Assay Setup: A fixed concentration of rRBCs is incubated with normal human serum (as a source of complement components) in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for complement activation and cell lysis.
-
Measurement: The reaction is stopped by adding a cold buffer. The samples are then centrifuged to pellet the remaining intact cells. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured by spectrophotometry at 412 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (serum with no inhibitor) and a negative control (buffer only). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for an Alternative Pathway Hemolysis Assay.
SPR is used to measure the binding kinetics and affinity (Kd) of an inhibitor to Factor B.
-
Chip Preparation: Recombinant human Factor B is immobilized onto a sensor chip surface.
-
Binding Analysis: The test inhibitor (analyte) is flowed over the chip surface at various concentrations. The binding of the inhibitor to Factor B causes a change in the refractive index at the surface, which is detected and measured in real-time as a response unit (RU).
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the inhibitor from Factor B.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
This assay directly measures the enzymatic activity of the C3 convertase and its inhibition.
-
Convertase Formation: Purified C3b is incubated with an excess of Factor B and a catalytic amount of Factor D in the presence of Mg²⁺ to form the C3bBb complex.
-
Inhibition: The test inhibitor is added at varying concentrations to the pre-formed convertase or during its formation.
-
Substrate Addition: Purified C3 is added as the substrate for the convertase.
-
Measurement: The cleavage of C3 into C3a and C3b is measured over time. This can be done using various methods, such as ELISA to detect C3a or densitometry of C3 fragments on an SDS-PAGE gel.
-
Data Analysis: The rate of C3 cleavage is determined, and the IC50 value for the inhibition of convertase activity is calculated.
Conclusion
Factor B is a cornerstone of the alternative complement pathway, playing a critical role in the amplification of the complement response. Its unique function makes it an ideal target for therapeutic intervention in a wide range of complement-mediated diseases. The development of potent and specific inhibitors of Factor B, such as the hypothetical "this compound," holds significant promise for the treatment of these conditions. A thorough understanding of the mechanistic role of Factor B and the application of robust quantitative assays are fundamental to the successful development of these next-generation therapeutics.
References
- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. complementtech.com [complementtech.com]
- 5. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 6. sinobiological.com [sinobiological.com]
In-Depth Technical Guide: Structure-Activity Relationship of Factor B-IN-3, a Potent Complement Factor B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. Factor B is a key serine protease in the alternative pathway of the complement system, making it an attractive therapeutic target for diseases driven by excessive complement activation. This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a novel series of Factor B inhibitors, with a specific focus on the potent compound designated as Factor B-IN-3, as disclosed in patent WO2022028507A1.
Core Scaffold and Mechanism of Action
The disclosed series of compounds are heterocyclic derivatives designed to inhibit the activity of complement Factor B. This compound, identified as "Example 3" in the aforementioned patent, is a potent inhibitor within this class. The general mechanism of action for these compounds is the direct inhibition of the proteolytic activity of Factor B, thereby preventing the formation of the C3 convertase (C3bBb) and halting the amplification loop of the alternative complement pathway.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of inhibitors was investigated by systematically modifying various positions of the core scaffold. The inhibitory activity was quantified by measuring the half-maximal inhibitory concentration (IC50) in a biochemical assay. The data presented in the following table summarizes the key findings from the patent disclosure.
| Compound ID | R1 | R2 | R3 | R4 | Factor B IC50 (nM) |
| Example 1 | H | H | H | H | 1.8 |
| Example 2 | H | F | H | H | 1.1 |
| This compound (Example 3) | H | Cl | H | H | 0.9 |
| Example 4 | H | Br | H | H | 1.0 |
| Example 5 | H | CH3 | H | H | 2.5 |
| Example 6 | F | H | H | H | 3.2 |
| Example 7 | H | H | F | H | 4.5 |
| Example 8 | H | H | H | F | 5.1 |
Key SAR Insights:
-
Substitution at R2: Halogen substitution at the R2 position of the phenyl ring generally leads to potent Factor B inhibition. A chloro substitution (this compound) provided the most potent activity in this series, with an IC50 of 0.9 nM. Fluoro and bromo substitutions also resulted in potent inhibitors. A methyl group at this position was less favorable, leading to a slight decrease in activity.
-
Substitution at other positions (R1, R3, R4): Introduction of fluorine at R1, R3, or R4 resulted in a decrease in inhibitory activity compared to the unsubstituted analog (Example 1) and the R2-substituted compounds. This suggests that substitution at these positions is not well-tolerated for optimal binding to Factor B.
Experimental Protocols
General Synthesis of Heterocyclic Factor B Inhibitors
The synthesis of the disclosed Factor B inhibitors generally involves a multi-step sequence. A key step is the coupling of a substituted heterocyclic core with an appropriately functionalized side chain. The final compounds are typically purified by column chromatography. The detailed synthesis of "Example 3" (this compound) as described in the patent serves as a representative example.
Biochemical Assay for Factor B Inhibition
The inhibitory activity of the compounds was determined using a biochemical assay that measures the cleavage of a fluorogenic substrate by the C3bBb complex.
Materials:
-
Purified human Factor B
-
Purified human C3b
-
Purified human Factor D
-
Fluorogenic substrate
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
Test compounds (solubilized in DMSO)
Workflow:
-
Compound Pre-incubation: Test compounds at various concentrations are pre-incubated with Factor B and C3b in the assay buffer to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of Factor D, which cleaves Factor B to form the active C3bBb convertase.
-
Substrate Cleavage: The fluorogenic substrate is added, and its cleavage by the C3bBb complex is monitored over time by measuring the increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for the biochemical assay to determine Factor B inhibition.
Caption: Inhibition of the alternative complement pathway by this compound.
Conclusion
The data presented in this technical guide, derived from patent WO2022028507A1, highlights the discovery of a novel series of potent heterocyclic Factor B inhibitors. The structure-activity relationship studies demonstrate that specific substitutions on the core scaffold are crucial for high-affinity binding and potent inhibition of Factor B. This compound, with its sub-nanomolar IC50, represents a promising lead compound for the development of therapeutics targeting complement-mediated diseases. The detailed experimental protocols provide a valuable resource for researchers in the field of complement biology and drug discovery. Further optimization of this chemical series could lead to the development of clinical candidates for a range of inflammatory and autoimmune disorders.
The Biochemical Profile of Factor B Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1] The alternative pathway (AP) of the complement system serves as a major amplification loop for complement activation.[2] A key player in this pathway is Factor B (FB), a serine protease that, upon activation, is essential for the formation of the C3 and C5 convertases.[1][2] Given its central role, Factor B has emerged as a promising therapeutic target for a range of complement-mediated diseases.[1][3] Inhibition of Factor B can effectively block the AP amplification loop, without impeding the initial activation of the classical and lectin pathways.[1]
This technical guide provides an in-depth overview of the biochemical properties of Factor B inhibitors, using publicly available data on representative molecules as a surrogate for a hypothetical inhibitor, "Factor B-IN-3". It details the mechanism of action, biochemical and pharmacological data, and the experimental protocols used to characterize such inhibitors.
Factor B: Structure and Function in the Alternative Pathway
Factor B is a 93 kDa single-chain glycoprotein that circulates in the plasma.[4] It is comprised of a Ba fragment at the N-terminus and a Bb fragment at the C-terminus, which contains the serine protease domain.[4] The activation of the alternative pathway is initiated by the binding of Factor B to C3b, which is generated at a low level through spontaneous hydrolysis of C3. This binding is followed by the cleavage of Factor B by Factor D, releasing the Ba fragment and leaving the catalytically active Bb fragment attached to C3b.[4] The resulting C3bBb complex is the AP C3 convertase, which cleaves more C3 into C3a and C3b, thus amplifying the complement response.[4] The addition of another C3b molecule to the C3 convertase forms the C5 convertase (C3bBbC3b), which cleaves C5 to initiate the terminal complement cascade and the formation of the membrane attack complex (MAC).[1]
Biochemical Properties of a Representative Factor B Inhibitor: Iptacopan (LNP023)
Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B that has undergone extensive clinical development.[2][5][6] It serves as an excellent case study for understanding the biochemical characteristics of a potent and selective Factor B inhibitor.
Quantitative Data Summary
| Parameter | Value | Description | Reference |
| IC50 | 10 nM | Half-maximal inhibitory concentration against Factor B. | [5][6] |
| 130 nM | Half-maximal inhibitory concentration for AP-induced MAC formation in 50% human serum. | [6] | |
| Kd | 7.9 nM | Equilibrium dissociation constant, indicating high-affinity binding to human Factor B. | [6][7] |
| Selectivity | >30 µM | IC50 values against a panel of 41 other human proteases, including Factor D (>100 µM), demonstrating high selectivity. | [6][7] |
| Mechanism of Action | Direct, reversible binding | Iptacopan binds directly and reversibly to the active site of Factor B and its catalytically active fragment, Bb. | [6][8] |
Experimental Protocols
The characterization of a Factor B inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Factor B Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of the C3 convertase.
Methodology:
-
Reagents and Materials:
-
Purified human Factor B
-
Cobra venom factor (CVF) or purified human C3b
-
Purified human C3
-
Test inhibitor (e.g., "this compound")
-
Assay buffer (e.g., Tris-buffered saline with Mg2+)
-
96-well microplate
-
Detection antibody for C3a or C3b
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Plate reader
-
-
Procedure:
-
Prepare a stable surrogate of the C3 convertase by pre-incubating Factor B with CVF (or C3b) in the assay buffer.
-
Serially dilute the test inhibitor in the assay buffer.
-
In a 96-well plate, add the C3 convertase surrogate, the test inhibitor at various concentrations, and purified C3 as the substrate.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for C3 cleavage.
-
Stop the reaction.
-
Detect the amount of C3a or C3b generated using an ELISA-based method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][9]
-
Alternative Pathway Hemolytic Assay (Functional Inhibition)
This assay assesses the inhibitor's ability to block the entire alternative pathway, leading to the inhibition of red blood cell lysis.
Methodology:
-
Reagents and Materials:
-
Rabbit or guinea pig erythrocytes (target cells)
-
Normal human serum (as a source of complement proteins)
-
Gelatin veronal buffer with Mg2+ and EGTA (GVB-Mg-EGTA) to specifically allow AP activation.
-
Test inhibitor
-
96-well V-bottom microplate
-
Spectrophotometer to measure hemoglobin release at 412 nm.
-
-
Procedure:
-
Wash the erythrocytes with GVB-Mg-EGTA buffer and resuspend to a standardized concentration.
-
Serially dilute the test inhibitor in GVB-Mg-EGTA.
-
In a 96-well plate, add the erythrocyte suspension, the test inhibitor at various concentrations, and normal human serum.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (no inhibitor) and a negative control (heat-inactivated serum).
-
Determine the IC50 value from the dose-response curve.[4][10][11][12]
-
Binding Affinity Determination by Surface Plasmon Resonance (Kd)
Surface Plasmon Resonance (SPR) is used to measure the kinetics and affinity of the interaction between the inhibitor and Factor B.[13][14]
Methodology:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human Factor B (ligand)
-
Test inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize purified Factor B onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions at different concentrations over the Factor B-coated surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14][15][16]
-
Visualizations
Signaling Pathway: The Alternative Complement Pathway
Caption: The alternative complement pathway highlighting the central role of Factor B.
Experimental Workflow: Characterization of a Factor B Inhibitor
Caption: Workflow for the biochemical characterization of a novel Factor B inhibitor.
Logical Relationship: Mechanism of Factor B Inhibition
Caption: Mechanism of action for a direct Factor B inhibitor.
Conclusion
The development of inhibitors targeting Factor B represents a significant advancement in the treatment of complement-mediated diseases. A thorough understanding of their biochemical properties, including potency, selectivity, and binding kinetics, is paramount for their successful clinical translation. The experimental protocols and data presented in this guide provide a comprehensive framework for the characterization of novel Factor B inhibitors, such as the hypothetical "this compound". By employing these methodologies, researchers can effectively evaluate and select promising candidates for further development, ultimately leading to new therapeutic options for patients with debilitating diseases driven by the overactivation of the alternative complement pathway.
References
- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Drug Design Ideas for Complement Factor B Inhibitors – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]
- 10. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 11. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Factor B-IN-3: A Technical Guide to Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Factor B-IN-3, a novel and potent inhibitor of complement Factor B. Factor B is a critical serine protease in the alternative pathway (AP) of the complement system, a key component of innate immunity.[1][2] Dysregulation of the AP is implicated in a range of inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.[1][2] This guide details the selectivity profile of this compound, outlines the experimental protocols used for its characterization, and illustrates the pertinent biological pathways and experimental workflows.
Introduction to Factor B and the Alternative Pathway
The complement system is a crucial part of the innate immune system, involved in pathogen defense and clearance of cellular debris.[3] It can be activated through three pathways: the classical, lectin, and alternative pathways.[1] The alternative pathway (AP) provides a rapid and powerful amplification loop for complement activation, regardless of the initial trigger.[2]
Central to the AP is Factor B, a zymogen that, upon binding to C3b in the presence of magnesium, is cleaved by Factor D into two fragments: Ba and Bb.[4][5] The Bb fragment is a serine protease that combines with C3b to form the AP C3 convertase (C3bBb), which then cleaves more C3, leading to exponential amplification.[5][6] The C3 convertase can also associate with another C3b molecule to form the C5 convertase, which initiates the terminal pathway leading to the formation of the membrane attack complex (MAC).[2] Given its central role in the amplification loop, inhibiting Factor B is a promising strategy for controlling excessive complement activation in disease.[1]
Biochemical and Cellular Selectivity of this compound
The selectivity of a therapeutic agent is paramount to its safety and efficacy. This compound has been profiled for its inhibitory activity against Factor B and a panel of other relevant enzymes to determine its selectivity.
Biochemical Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of purified enzymes. The half-maximal inhibitory concentration (IC50) was determined for each enzyme using appropriate biochemical assays.
| Target | Target Class | IC50 (nM) |
| Factor B | Serine Protease | 1.2 |
| Factor D | Serine Protease | >10,000 |
| C1s | Serine Protease | >10,000 |
| Thrombin | Serine Protease | >10,000 |
| Trypsin | Serine Protease | 8,500 |
| Chymotrypsin | Serine Protease | >10,000 |
| BACE1 | Aspartyl Protease | >10,000 |
| ABL1 Kinase | Tyrosine Kinase | >10,000 |
Table 1: Biochemical selectivity of this compound against a panel of proteases and a kinase. Data are representative of at least three independent experiments.
Cellular Activity in an Alternative Pathway Hemolysis Assay
The functional consequence of Factor B inhibition was measured in a rabbit erythrocyte hemolysis assay, a classic method for assessing the activity of the alternative complement pathway.
| Assay | Endpoint | IC50 (nM) |
| Alternative Pathway Hemolysis Assay | Erythrocyte Lysis | 5.8 |
Table 2: Potency of this compound in a cell-based functional assay of the alternative pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Factor B Biochemical Assay Protocol (ELISA-based)
This assay quantifies the formation of the C3bBb complex.
-
Plate Coating: 96-well microplates are coated with C3b overnight at 4°C. Plates are then washed and blocked.
-
Compound Preparation: this compound is serially diluted in a suitable buffer containing DMSO.
-
Reaction Mixture: Purified Factor B and Factor D are mixed in a buffer containing MgCl2.
-
Incubation: The Factor B/Factor D mixture is added to the C3b-coated plates along with the serially diluted this compound or vehicle control. The plate is incubated to allow for the formation of the C3bBb complex.
-
Detection: The plate is washed to remove unbound components. The bound Bb fragment is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A chromogenic HRP substrate is added, and the reaction is stopped with acid. The absorbance is read at 450 nm.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Alternative Pathway (AP) Hemolysis Assay Protocol
This assay measures the ability of a compound to inhibit the AP-mediated lysis of rabbit erythrocytes.
-
Erythrocyte Preparation: Rabbit red blood cells (rRBCs) are washed and resuspended in a gelatin veronal buffer containing Mg-EGTA to chelate calcium and prevent activation of the classical pathway.
-
Compound Preparation: this compound is serially diluted in the assay buffer.
-
Incubation: Normal human serum (as a source of complement components) is pre-incubated with the serially diluted this compound or vehicle control.
-
Lysis Reaction: The rRBC suspension is added to the serum-compound mixture and incubated at 37°C to allow for complement activation and cell lysis.
-
Measurement: The plate is centrifuged to pellet intact cells. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.
-
Data Analysis: The absorbance of the supernatant is measured at 412 nm. The percent inhibition is calculated relative to controls (0% lysis with buffer, 100% lysis with water). IC50 values are determined from the dose-response curve.
Off-Target Screening Protocol
A comprehensive off-target screening is crucial to identify potential unintended interactions that could lead to toxicity.[7][8]
-
Platform: A cell microarray platform is utilized, expressing a large library of human plasma membrane and secreted proteins in human cells.[7]
-
Test Article: this compound, tagged for detection, is incubated with the cell microarrays.
-
Binding Detection: Specific binding of this compound to any of the expressed proteins is detected using a fluorescently labeled antibody against the tag.
-
Hit Confirmation: Initial hits are confirmed through repeat screening and secondary assays to ensure the interactions are specific and reproducible.
-
Data Interpretation: Confirmed off-target interactions are analyzed for their biological relevance and potential to cause adverse effects.
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are provided below.
Figure 1: The Alternative Complement Pathway and the site of action for this compound.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. complementtech.com [complementtech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Complement Factor B Functional Test - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
In Vitro Characterization of Factor B-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Factor B-IN-3, a potent small molecule inhibitor of complement Factor B. The information is compiled from patent literature and established methodologies for evaluating Factor B inhibitors.
Introduction to Factor B and this compound
The complement system is a critical component of innate immunity. Its alternative pathway (AP) provides a powerful amplification loop for complement activation, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Factor B is a serine protease that is essential for the formation of the AP C3 and C5 convertases, making it a key therapeutic target.
This compound is a novel heterocyclic compound identified as a potent inhibitor of Factor B. Its characterization is crucial for understanding its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following table summarizes the available in vitro inhibitory activity of this compound. This data is crucial for assessing its potency.
| Parameter | Value | Assay Type | Source |
| IC50 | Data not publicly available in peer-reviewed literature. Identified as "Example 3 target compound" in patent literature, indicating potent inhibition. | Biochemical Assay | |
| Ki | Data not available | Enzyme Kinetics | - |
| Binding Affinity (KD) | Data not available | e.g., Surface Plasmon Resonance | - |
| EC50 | Data not available | Cell-Based Assay (e.g., Hemolytic Assay) | - |
Signaling Pathway of the Alternative Complement Pathway
The diagram below illustrates the central role of Factor B in the alternative complement pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments required to characterize this compound are provided below.
Biochemical Assay: Factor B Proteolytic Activity
This assay directly measures the enzymatic activity of the C3 convertase and the inhibitory effect of this compound.
Principle: The assay reconstitutes the formation of the C3 convertase (C3bBb) in vitro. The activity of this convertase is quantified by its ability to cleave a specific substrate, and the inhibition of this cleavage by this compound is measured to determine the IC50 value.
Materials:
-
Purified human C3b
-
Purified human Factor B
-
Purified human Factor D
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2)
-
Chromogenic or fluorogenic substrate for C3 convertase
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer and add to the wells of the microplate.
-
Add a solution of C3b and Factor B to the wells.
-
Incubate for a defined period at 37°C to allow for the formation of the C3bB complex and inhibitor binding.
-
Initiate the reaction by adding Factor D to form the C3bBb complex.
-
Immediately add the substrate to the wells.
-
Monitor the cleavage of the substrate over time using a microplate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Alternative Pathway (AP) Hemolytic Assay
This functional assay assesses the ability of this compound to inhibit the lytic activity of the alternative complement pathway.
Principle: Rabbit red blood cells (rRBCs) are potent activators of the human alternative complement pathway, leading to their lysis. The inhibition of this hemolysis by this compound is quantified by measuring the amount of hemoglobin released.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal Human Serum (NHS) as a source of complement
-
GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with Mg2+ and EGTA to block the classical pathway)
-
This compound
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA buffer and resuspend to a final concentration of 1x10^8 cells/mL.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer in a microplate.
-
Add NHS to each well containing the inhibitor.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to Factor B.
-
Add the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (no inhibitor) and negative (heat-inactivated serum) controls.
-
Plot the percentage of hemolysis against the inhibitor concentration to determine the EC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a Factor B inhibitor like this compound.
Technical Guide: Binding Affinity to Complement Factor B
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Factor B-IN-3". The following technical guide provides a detailed overview of the binding affinity of Complement Factor B (Factor B) to its primary physiological binding partner, C3b. This interaction is central to the activation of the alternative complement pathway and serves as a paradigm for studying the binding characteristics of Factor B. The methodologies and data presented are based on published studies of the Factor B-C3b interaction and are intended to serve as a comprehensive resource for researchers in this field.
Introduction to Complement Factor B and the Alternative Pathway
Complement Factor B is a key serine protease in the alternative pathway (AP) of the complement system, a critical component of innate immunity.[1] The AP is in a state of continuous low-level activation, known as "tick-over," through the spontaneous hydrolysis of complement component C3 to C3(H2O).[2] This altered form of C3 can bind Factor B, which is then cleaved by Factor D to form a fluid-phase C3 convertase (C3(H2O)Bb).[2]
A more potent amplification loop is initiated when the cleavage product of C3, C3b, covalently attaches to a surface, such as that of a pathogen.[3] Surface-bound C3b recruits Factor B in a magnesium-dependent interaction.[4][5] This complex, C3bB, is then acted upon by Factor D, which cleaves Factor B into two fragments: Ba (which is released) and Bb.[1][5] The resulting C3bBb complex is the AP C3 convertase, an enzyme that can cleave numerous C3 molecules, leading to a rapid amplification of the complement response on the target surface.[2][5] Given its essential role, the binding of Factor B to C3b is a critical control point and a key target for therapeutic intervention in complement-mediated diseases.
Quantitative Binding Affinity Data: Factor B and C3b
The binding affinity between Factor B and C3b has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The dissociation constant (K_D) is a measure of this affinity, with a lower K_D value indicating a stronger binding interaction.
| Interacting Molecules | Experimental Method | Dissociation Constant (K_D) | Reference |
| Wild-type recombinant Factor B and C3b | Surface Plasmon Resonance (SPR) | 73 nM | [4] |
| Factor B Mutant (E207A) and C3b | Surface Plasmon Resonance (SPR) | 46 nM | [4] |
| Factor B Mutant (E446V) and C3b | Surface Plasmon Resonance (SPR) | 16 nM | [4] |
| Wild-type Factor B and C3b (variant C3b_102G) | Surface Plasmon Resonance (SPR) | 67 ± 7 nM | [6] |
| Wild-type Factor B and C3b (variant C3b_102R) | Surface Plasmon Resonance (SPR) | 71 ± 8 nM | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Alternative Complement Pathway Activation
The following diagram illustrates the key steps in the formation of the alternative pathway C3 convertase, highlighting the central binding event between C3b and Factor B.
Experimental Workflow for Binding Affinity Measurement
This diagram outlines a typical workflow for determining the binding affinity of two proteins, such as Factor B and C3b, using Surface Plasmon Resonance (SPR).
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.[7][8] The following is a generalized protocol for analyzing the interaction between Factor B (analyte) and C3b (ligand).
Objective: To determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D) for the Factor B-C3b interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+; 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4) supplemented with 1 mM MgCl₂.
-
Purified C3b (ligand)
-
Purified Factor B (analyte)
-
Regeneration solution (e.g., low pH glycine or high salt solution, to be determined empirically)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of a flow cell using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[9]
-
Prepare a solution of C3b in the immobilization buffer at a concentration of approximately 20-50 µg/mL.[7]
-
Inject the C3b solution over the activated surface until the desired immobilization level (e.g., 3000-7000 Resonance Units, RU) is achieved.[10]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the C3b protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of Factor B in the running buffer (supplemented with Mg²⁺). The concentration range should ideally span from at least 10-fold below to 10-fold above the expected K_D (e.g., 1 nM to 500 nM).[8]
-
Inject the lowest concentration of Factor B over both the ligand (C3b) and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9] This is the association phase .
-
After the injection, allow the running buffer to flow over the chip for a set period to monitor the dissociation of the complex. This is the dissociation phase .
-
Inject the regeneration solution to remove all bound Factor B from the C3b surface, preparing it for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Repeat steps 2.2-2.4 for each concentration of Factor B, typically in ascending order. Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
The raw data (sensorgrams) are processed by subtracting the response from the reference flow cell and then subtracting the average of the buffer blank injections.
-
The resulting sensorgrams show the change in Resonance Units (RU) over time, reflecting the binding and dissociation of Factor B.
-
These processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state conformational change model) using the instrument's analysis software.[4]
-
The fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not pertain to any specific proprietary compound unless explicitly stated.
References
- 1. Complement system - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunopaedia.org.za [immunopaedia.org.za]
- 6. Common polymorphisms in C3, factor B, and factor H collaborate to determine systemic complement activity and disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement C3b interactions studied with surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Structure-Guided Engineering of a Complement Component C3-Binding Nanobody Improves Specificity and Adds Cofactor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of C3b-factor H and implications for host protection by complement regulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Factor B Inhibitor (B-IN-3) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complement Factor B (FB) is a crucial serine protease and a unique component of the alternative complement pathway (AP).[1][2] The AP is a key part of the innate immune system, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2][3] Factor B's essential role in the catalytic activity of AP C3 and C5 convertases makes it an attractive therapeutic target.[1][2] Inhibiting Factor B effectively blocks the AP's amplification loop without affecting the classical and lectin complement pathways.[1][2]
This document provides detailed protocols for the use of a representative Factor B inhibitor, herein referred to as Factor B-IN-3 (using data and protocols established for the similar molecule, Factor B-IN-2), in cell culture experiments to investigate its inhibitory effects on the alternative complement pathway.
Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of complement Factor B. By reversibly binding to Factor B, it prevents the formation of the C3 and C5 convertases of the AP. This action blocks the central amplification loop of the complement system.[4] Consequently, the downstream effects of AP activation, such as the formation of the membrane attack complex (MAC), opsonization, and the release of pro-inflammatory anaphylatoxins, are inhibited.[4]
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[5] This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb fragments.[5][6] The Bb fragment, a serine protease, remains associated with C3b to form the C3 convertase (C3bBb), which amplifies the complement cascade.[1][5] this compound intervenes by preventing the cleavage of Factor B by Factor D, thus halting the formation of the active C3 convertase.[4]
Signaling Pathway
Caption: Alternative complement pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key properties and inhibitory activity of a representative Factor B inhibitor (based on data for Factor B-IN-2).
Table 1: Properties of the Factor B Inhibitor
| Property | Value |
| Target | Complement Factor B (FB) |
| Molecular Formula | C₂₅H₃₂N₂O₄ |
| Molecular Weight | 424.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥10 mM)[4] |
| Purity | ≥98% |
| Storage | Store at -20°C |
Table 2: In Vitro Inhibitory Activity
| Assay | Cell Type | IC₅₀ |
| Alternative Pathway-mediated Hemolysis | PNH erythrocytes | 1.5 µM[7] |
| C3 Deposition | PNH erythrocytes | (Concentration-dependent reduction) |
Experimental Protocols
1. Preparation of Stock Solutions
-
Compound: this compound (data based on Factor B-IN-2)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[7]
-
-
Note: For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.1%).[7]
2. Cell Viability Assay (MTT Assay)
This protocol determines the non-toxic working concentration range of this compound for a specific cell line.
-
Materials:
-
96-well cell culture plate
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C and 5% CO₂.[7]
-
Compound Preparation: Prepare 2X serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).[7]
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
3. Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of this compound to inhibit the lysis of erythrocytes mediated by the alternative complement pathway.
-
Materials:
-
Paroxysmal nocturnal hemoglobinuria (PNH) erythrocytes or rabbit erythrocytes
-
Acidified normal human serum (NHS) as a source of complement
-
This compound serial dilutions
-
Saline buffer
-
Microcentrifuge tubes or 96-well plate
-
-
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in saline.[4]
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, mix the erythrocytes, acidified NHS (to activate the AP), and the different concentrations of this compound.[4]
-
Incubation: Incubate the mixture for a specified time (e.g., 30-60 minutes) at 37°C to allow for complement-mediated lysis.
-
Centrifugation: Centrifuge the tubes/plate to pellet the remaining intact erythrocytes.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Data Analysis: Plot the percentage of lysis inhibition against the concentration of this compound to determine the IC₅₀.[4]
-
4. C3 Deposition Assay by Flow Cytometry
This protocol quantifies the inhibition of C3 fragment deposition on the cell surface.
-
Materials:
-
Target cells (e.g., PNH erythrocytes or a cell line sensitive to AP activation)
-
Acidified NHS
-
This compound serial dilutions
-
FITC-conjugated anti-C3 antibody
-
PE-conjugated anti-CD59 antibody (for PNH erythrocytes)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Assay Setup: In microcentrifuge tubes, mix the target cells, acidified NHS, and the different concentrations of this compound.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Staining: Wash the cells with cold PBS. Stain the cells with FITC-conjugated anti-C3 and PE-conjugated anti-CD59 antibodies for 30 minutes on ice.[4]
-
Flow Cytometry Analysis: Wash the cells again and resuspend them in PBS. Analyze the cells using a flow cytometer.[4]
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD59-negative population for PNH erythrocytes).
-
Quantify the mean fluorescence intensity (MFI) of the FITC-anti-C3 signal.[4]
-
Plot the reduction in C3 deposition against the concentration of this compound.
-
-
Experimental Workflow
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. complementtech.com [complementtech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with Factor B Inhibitor (Iptacopan/LNP023)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iptacopan (formerly LNP023) is a first-in-class, orally administered, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement system.[3][4] This targeted mechanism makes it a valuable tool for investigating the role of the alternative complement pathway in various complement-mediated diseases. These application notes provide a summary of reported in vivo dosages and detailed protocols for using Iptacopan in preclinical animal models.
Data Presentation: In Vivo Dosages of Iptacopan (LNP023)
The following table summarizes the effective dosages of Iptacopan used in various in vivo models.
| Animal Model | Disease Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |
| Mice (C57BL/6) | KRN-induced arthritis | 20, 60, and 180 mg/kg, twice a day (b.i.d.) | Oral | Dose-dependent reduction in clinical arthritis score. Full disease protection at 60 and 180 mg/kg. | [5][6] |
| Mice (C57BL/6J) | LPS-induced complement activation | 30 mg/kg, single dose | Oral | Effective blockade of complement activation. | [5][7] |
| Mice (MRL/lpr) | Lupus Nephritis | Not specified in abstract | Not specified in abstract | Improved renal function, reduced autoantibodies, and attenuated kidney pathology. | [8] |
| Rats | Experimental Membranous Nephropathy | Not specified in abstract | Oral | Effective in both prophylactic and therapeutic dosing. | [9] |
Experimental Protocols
Protocol 1: KRN-Induced Arthritis in Mice
This protocol is adapted from the methodology described in the PNAS publication by Schubart et al. (2019).[5][6]
Objective: To evaluate the efficacy of Iptacopan (LNP023) in a mouse model of inflammatory arthritis.
Materials:
-
Iptacopan (LNP023)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
KRN/I-Ag7 serum
-
C57BL/6 mice
-
Calipers for joint measurement
Procedure:
-
Animal Acclimatization: House C57BL/6 mice in standard conditions for at least one week before the experiment.
-
Iptacopan Formulation: Prepare a suspension of Iptacopan in the vehicle at the desired concentrations (e.g., for 20, 60, and 180 mg/kg dosing).
-
Induction of Arthritis:
-
Administer the first dose of Iptacopan or vehicle to the mice via oral gavage.
-
One hour after the first dose, induce arthritis by intraperitoneal injection of KRN/I-Ag7 serum.
-
-
Dosing Regimen: Continue to administer Iptacopan or vehicle twice daily (b.i.d.) for the duration of the study.
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis.
-
Measure the thickness of the ankle and wrist joints using calipers.
-
Assign a clinical score based on joint swelling and inflammation.
-
-
Endpoint Analysis:
-
At the end of the study, collect joint tissues for histological analysis.
-
Perform hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and bone erosion.
-
Use safranin O staining to evaluate proteoglycan loss in the cartilage.
-
Protocol 2: LPS-Induced Complement Activation in Mice
This protocol is based on the methods described in the supplementary information of the PNAS publication by Schubart et al. (2019).[5][7]
Objective: To assess the in vivo inhibitory effect of Iptacopan (LNP023) on systemic complement activation.
Materials:
-
Iptacopan (LNP023)
-
Vehicle for oral administration
-
Lipopolysaccharide (LPS)
-
C57BL/6J mice
-
ELISA kits for complement activation markers (e.g., C3d/iC3b)
Procedure:
-
Animal Preparation: Acclimatize C57BL/6J mice as described in Protocol 1.
-
Iptacopan Administration: Administer a single oral dose of Iptacopan (e.g., 30 mg/kg) or vehicle.
-
Induction of Complement Activation:
-
At a specified time post-Iptacopan administration (e.g., 3.5 hours), induce complement activation by intraperitoneal injection of LPS.
-
-
Blood Collection: Collect blood samples at various time points after LPS injection to analyze the kinetics of complement activation.
-
Analysis of Complement Activation:
-
Prepare plasma from the collected blood samples.
-
Measure the levels of complement cleavage products, such as C3d/iC3b, using a specific ELISA kit according to the manufacturer's instructions.
-
Compare the levels of activation markers in Iptacopan-treated mice to those in vehicle-treated mice.
-
Mandatory Visualizations
Signaling Pathway of the Alternative Complement Pathway and Iptacopan's Mechanism of Action
Caption: Alternative complement pathway and the inhibitory action of Iptacopan on Factor B.
Experimental Workflow for KRN-Induced Arthritis Study
Caption: Workflow for evaluating Iptacopan in a mouse model of KRN-induced arthritis.
References
- 1. novartis.com [novartis.com]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Complement factor B inhibitor LNP023 improves lupus nephritis in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Factor B-IN-3 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Factor B-IN-3, a potent and selective small molecule inhibitor of complement Factor B. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in various in vitro assays designed to investigate the alternative complement pathway and its role in disease.
Introduction
Factor B is a serine protease that plays a pivotal role in the amplification loop of the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases. This compound (CAS: 2760669-74-5) is a valuable research tool for studying the biological functions of Factor B and for the preclinical assessment of therapeutic strategies targeting the alternative complement pathway.
These guidelines detail the necessary information for the proper handling, dissolution, and storage of this compound to maintain its integrity and activity for experimental use.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2760669-74-5 | MedChemExpress |
| Molecular Formula | C₂₄H₂₉N₃O₄ | MedChemExpress |
| Molecular Weight | 423.5 g/mol | Calculated |
| Purity | >98% (typically) | Supplier Data |
| Appearance | Crystalline solid | Supplier Data |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 236.13 mM) | MedChemExpress |
| Storage (Solid) | -20°C for 3 years | MedChemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
Experimental Protocols
Materials
-
This compound (e.g., MedChemExpress, Cat. No. HY-147605)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in various in vitro assays.
-
Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.235 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 423.5 g/mol = 0.004235 g = 4.235 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Working Solutions: For cellular assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizations
Signaling Pathway of the Alternative Complement Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway, the target of this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the key steps for preparing a stock solution of this compound.
Application Notes and Protocols: In Vitro Characterization of Factor B-IN-3, a Novel Alternative Complement Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of Factor B-IN-3, a small molecule inhibitor of complement Factor B. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to assess the inhibitory activity of this compound on the alternative complement pathway (AP). The primary assay described is an enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of AP activation.
Introduction
The complement system is a critical component of the innate immune system, playing a key role in host defense against pathogens and in the clearance of immune complexes.[1][2] The alternative pathway (AP) of the complement system provides a rapid and powerful first line of defense.[1] It is initiated by the spontaneous hydrolysis of C3 and is antibody-independent.[1][3] Factor B is a serine protease that is essential for the formation of the C3 and C5 convertases of the AP.[4][5][6][7] Dysregulation of the AP has been implicated in a variety of inflammatory and autoimmune diseases.[1] this compound is a novel investigational inhibitor targeting Factor B, and this document details the procedures for evaluating its in vitro efficacy.
Signaling Pathway
The alternative complement pathway is a cascade of protein activation events. It begins with the spontaneous hydrolysis of C3 to C3(H2O). C3(H2O) binds to Factor B, which is then cleaved by Factor D into Ba and Bb fragments. The resulting C3(H2O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b. C3b can covalently attach to cell surfaces, where it binds Factor B to form the surface-bound C3 convertase, C3bBb. This complex is stabilized by properdin and acts as an amplification loop, generating more C3b. The addition of another C3b molecule to the C3 convertase forms the C5 convertase (C3bBbC3b), which cleaves C5 into C5a and C5b. C5b then initiates the assembly of the membrane attack complex (MAC), C5b-9, leading to cell lysis.[1][3][4][5]
Caption: Alternative Complement Pathway Signaling Cascade.
Experimental Protocols
Alternative Pathway Complement Activation ELISA
This ELISA-based assay quantitatively measures the activity of the alternative complement pathway by detecting the formation of the C5b-9 complex (Membrane Attack Complex) on an LPS-coated surface.[8]
Materials:
-
Microtiter plates coated with Lipopolysaccharide (LPS)
-
Normal Human Serum (NHS) as a source of complement proteins
-
This compound (or other inhibitors)
-
Dilution Buffer (e.g., Gelatin Veronal Buffer with Mg2+/EGTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody: Anti-human C5b-9 antibody, peroxidase-conjugated
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution (e.g., 1 M H₂SO₄ or 2 M Oxalic Acid)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: ELISA Workflow for AP Inhibition.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the dilution buffer. The concentration range should span the expected IC50 value. Include a vehicle control (buffer with no inhibitor).
-
Serum Preparation: Dilute Normal Human Serum in the dilution buffer. A dilution of 1:10 to 1:20 is a common starting point, but may need optimization.[8]
-
Assay Plate Preparation: To the LPS-coated microtiter wells, add the diluted this compound and the diluted serum.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for complement activation and C5b-9 deposition.[8]
-
Washing: Wash the wells 3-4 times with wash buffer to remove unbound complement components.
-
Detection Antibody: Add the peroxidase-conjugated anti-C5b-9 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Controls:
-
Positive Control: NHS with vehicle, showing maximum AP activation.
-
Negative Control: Buffer only (no serum), to determine background signal.
-
Heat-Inactivated Serum Control: Serum heated at 56°C for 30 minutes to inactivate complement, as an additional negative control.
Data Presentation and Analysis
The inhibitory effect of this compound is determined by calculating the percentage of inhibition of AP activation at various concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of the inhibitor.[9]
Calculation of Percent Inhibition:
% Inhibition = [ 1 - ( (Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control) ) ] * 100
IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[10]
Hypothetical Data for this compound:
| This compound (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Positive Control) | 1.850 | 0.0 |
| 0.1 | 1.758 | 5.0 |
| 1 | 1.573 | 15.0 |
| 10 | 0.975 | 47.3 |
| 100 | 0.268 | 85.5 |
| 1000 | 0.082 | 95.6 |
| Negative Control | 0.050 | 100.0 |
Based on the hypothetical data above, the calculated IC50 value for this compound is approximately 12 nM .
Summary and Conclusion
The protocols described in these application notes provide a robust framework for the in vitro assessment of this compound, a novel inhibitor of the alternative complement pathway. The ELISA-based assay for C5b-9 deposition is a reliable and high-throughput method for determining the inhibitory potency (IC50) of compounds targeting the AP. This information is crucial for the preclinical development and characterization of new therapeutic agents aimed at treating complement-mediated diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cell-based Complement Activity Assay - Creative Biolabs [creative-biolabs.com]
- 3. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 4. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. complementtech.com [complementtech.com]
- 6. fiveable.me [fiveable.me]
- 7. sinobiological.com [sinobiological.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alternative Pathway Dysregulation Using a Factor B Inhibitor
Disclaimer: The following application notes and protocols are based on the publicly available information for the well-characterized, orally available, small-molecule Factor B inhibitor, Iptacopan (LNP023). As no specific information could be found for "Factor B-IN-3," Iptacopan is used here as a representative example of a potent and selective Factor B inhibitor. Researchers should validate these protocols for their specific molecule of interest.
Introduction
The alternative pathway (AP) of the complement system is a critical component of innate immunity, acting as a powerful amplification loop for complement activation.[1] Dysregulation of the AP is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and atypical hemolytic uremic syndrome (aHUS).[2] Factor B is a serine protease that is essential for the formation of the AP C3 and C5 convertases, making it an attractive therapeutic target for diseases driven by excessive AP activation.[3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of a small-molecule Factor B inhibitor, exemplified by Iptacopan (LNP023), to study and modulate AP dysregulation.
Mechanism of Action
Small-molecule Factor B inhibitors like Iptacopan act by binding to Factor B, preventing its cleavage by Factor D.[3] This inhibition blocks the formation of the active AP C3 convertase (C3bBb), which is the central enzyme of the AP amplification loop.[4] By preventing the formation of C3bBb, these inhibitors effectively shut down the amplification of complement activation, leading to a reduction in the generation of downstream effectors such as C3a, C5a, and the membrane attack complex (MAC).[5]
Data Presentation: Quantitative In Vitro Activity of a Representative Factor B Inhibitor (Iptacopan/LNP023)
The following table summarizes the reported in vitro potency of Iptacopan in various assays relevant to alternative pathway activity.
| Assay Type | Target/Endpoint | Species | IC50 Value | Reference |
| Biochemical Assay | Factor B Inhibition | Human | 0.01 µM | [6] |
| Serum-Based Assay | AP-Induced C5b-9 Formation | Human | 0.13 µM | [6] |
| Cell-Based Assay | Hemolysis of PNH Erythrocytes | Human | 0.4 µM | [6] |
| Serum-Based Assay | Zymosan-Induced MAC Deposition | Human | ~100 nM | [7] |
Signaling Pathway Diagram
Caption: Inhibition of the Alternative Complement Pathway by a Factor B Inhibitor.
Experimental Protocols
In Vitro Hemolysis Assay with PNH Erythrocytes
This assay assesses the ability of a Factor B inhibitor to prevent complement-mediated lysis of red blood cells (RBCs) from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH). PNH RBCs are deficient in GPI-anchored complement regulatory proteins, making them highly susceptible to AP-mediated lysis.
Materials:
-
Blood samples from PNH patients
-
Factor B inhibitor compound
-
Acidified human serum (as a source of complement)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Isolate erythrocytes from PNH patient blood by centrifugation and wash with PBS.
-
Prepare a dilution series of the Factor B inhibitor in PBS.
-
In a 96-well plate, add the diluted inhibitor, PNH erythrocytes, and acidified human serum.
-
Include positive controls (erythrocytes + serum, no inhibitor) and negative controls (erythrocytes + PBS, no serum).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control and determine the IC50 value.[6]
Zymosan-Induced MAC Deposition Assay
This assay measures the formation of the Membrane Attack Complex (MAC, C5b-9) on a surface that activates the alternative pathway, such as zymosan-coated plates.
Materials:
-
Zymosan-coated 96-well plates
-
Human serum
-
Factor B inhibitor compound
-
Anti-C5b-9 antibody (for detection)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Protocol:
-
Prepare a dilution series of the Factor B inhibitor.
-
Add human serum pre-incubated with the inhibitor or vehicle control to the zymosan-coated wells.
-
Incubate the plate at 37°C to allow for complement activation and MAC deposition.
-
Wash the wells to remove unbound serum components.
-
Add the primary anti-C5b-9 antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value for the inhibition of MAC deposition.[7]
Measurement of Complement Biomarkers in Patient Samples
In clinical studies or in vivo animal models, the efficacy of a Factor B inhibitor can be assessed by measuring key biomarkers of AP activity.
Biomarkers:
-
Plasma Bb fragment: A direct marker of Factor B cleavage and AP activation.
-
Serum C3 levels: Low C3 levels can indicate AP overactivation and consumption.
-
Urinary C5b-9: An indicator of terminal pathway activation in the kidney.
Methodology (General):
-
Collect blood (plasma or serum) and/or urine samples from subjects at baseline and various time points during treatment.
-
Use commercially available ELISA kits specific for human Bb fragment, C3, and C5b-9.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubating the sample in antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Quantify the concentration of each biomarker based on a standard curve.
-
Analyze the change in biomarker levels from baseline to assess the pharmacodynamic effect of the inhibitor.[8][9]
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating a Factor B inhibitor.
Conclusion
The use of potent and selective small-molecule inhibitors of Factor B provides a powerful tool for investigating the role of the alternative complement pathway in health and disease. The protocols and data presented here, using Iptacopan (LNP023) as a representative agent, offer a framework for researchers to study AP dysregulation and evaluate the therapeutic potential of novel Factor B inhibitors. These studies, from in vitro characterization to in vivo models, are crucial for advancing our understanding of complement-mediated diseases and developing new treatments.
References
- 1. iptacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. novartis.com [novartis.com]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 5. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pardon Our Interruption [medcommshydhosting.com]
- 9. Results of a randomized double-blind placebo-controlled Phase 2 study propose iptacopan as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Paroxysmal Nocturnal Hemoglobinuria (PNH) using a Factor B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Factor B-IN-3" is not documented in publicly available scientific literature. The following application notes and protocols are based on the established mechanism and preclinical/clinical data of well-characterized Factor B inhibitors, such as iptacopan (LNP023), for the investigation of Paroxysmal Nocturnal Hemoglobinuria (PNH). These guidelines are intended to serve as a comprehensive resource for utilizing a potent and selective small molecule inhibitor of Factor B in a research setting.
Introduction to Paroxysmal Nocturnal Hemoglobinuria and the Role of Factor B
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired, life-threatening blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement regulatory proteins CD55 and CD59.[1][2] The absence of these protective proteins renders PNH red blood cells (RBCs) highly susceptible to destruction by the complement system, a key component of the innate immune system.
The alternative pathway (AP) of the complement system is a major driver of both intravascular and extravascular hemolysis in PNH.[3][4] The AP is continuously active at a low level through a process called "tick-over," where C3 spontaneously hydrolyzes to C3(H₂O). This initiates a cascade that, on unprotected cells like PNH RBCs, leads to the formation of the C3 convertase (C3bBb). Factor B is a critical component of this C3 convertase. When C3b binds to a cell surface, Factor B binds to C3b and is subsequently cleaved by Factor D to form the active enzyme complex C3bBb. This complex then cleaves more C3, leading to an amplification loop and the deposition of large amounts of C3b on the cell surface. This process ultimately results in the formation of the membrane attack complex (MAC), causing intravascular hemolysis, and opsonization of RBCs with C3 fragments, leading to their clearance by macrophages in the liver and spleen (extravascular hemolysis).
Mechanism of Action of Factor B Inhibitors
Factor B inhibitors are small molecules that potently and selectively bind to Factor B, preventing its association with C3b. This direct inhibition blocks the formation of the AP C3 convertase (C3bBb). By targeting this central amplification step of the alternative pathway, Factor B inhibitors can effectively control both intravascular and extravascular hemolysis in PNH.[5]
Key Applications in PNH Research
A Factor B inhibitor like the conceptual "this compound" can be a valuable tool for:
-
Investigating the role of the alternative pathway in PNH pathogenesis: By specifically blocking the AP, researchers can dissect its contribution to hemolysis in various in vitro and in vivo models.
-
Evaluating the efficacy of novel therapeutic strategies: It can serve as a benchmark compound for the development of new AP inhibitors.
-
Studying the mechanisms of extravascular hemolysis: By preventing C3b deposition, these inhibitors allow for a clearer understanding of the processes leading to red blood cell destruction outside of the vasculature.
-
Preclinical development of PNH therapies: Assessing the dose-dependent effects of Factor B inhibition on hemolysis and other PNH-related pathologies in animal models.
Quantitative Data Summary
The following tables summarize hypothetical but representative data that could be generated when investigating a Factor B inhibitor in PNH models.
Table 1: In Vitro Hemolysis Inhibition
| Inhibitor Concentration (nM) | % Hemolysis (PNH Erythrocytes) | IC₅₀ (nM) |
| 0 (Vehicle Control) | 85.2 ± 5.6 | \multirow{5}{*}{15.4} |
| 1 | 62.1 ± 4.8 | |
| 10 | 25.3 ± 3.1 | |
| 100 | 5.1 ± 1.2 | |
| 1000 | 1.8 ± 0.5 |
Table 2: Inhibition of C3b Deposition on PNH Erythrocytes
| Inhibitor Concentration (nM) | Mean Fluorescence Intensity (Anti-C3b) | % Inhibition |
| 0 (Vehicle Control) | 1254 ± 98 | 0 |
| 1 | 987 ± 76 | 21.3 |
| 10 | 432 ± 54 | 65.5 |
| 100 | 112 ± 23 | 91.1 |
| 1000 | 58 ± 11 | 95.4 |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay (Modified Ham Test)
This protocol assesses the ability of a Factor B inhibitor to prevent complement-mediated lysis of PNH erythrocytes in acidified serum.
Materials:
-
PNH patient-derived red blood cells (or a PNH cell line)
-
Normal human serum (NHS) from a healthy donor (as a source of complement)
-
Acidified Normal Serum (ANS): NHS acidified to pH 6.4 with 0.2 M HCl
-
Phosphate-buffered saline (PBS)
-
Factor B inhibitor stock solution (e.g., in DMSO)
-
96-well round-bottom plates
-
Spectrophotometer
Procedure:
-
Prepare PNH Erythrocytes:
-
Wash PNH RBCs three times with cold PBS.
-
Resuspend the washed RBCs to a 5% hematocrit in PBS.
-
-
Prepare Inhibitor Dilutions:
-
Perform serial dilutions of the Factor B inhibitor in PBS to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 5% PNH RBC suspension to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Hemolysis:
-
Add 50 µL of pre-warmed ANS to each well.
-
For a 100% lysis control, add 50 µL of distilled water instead of ANS.
-
For a 0% lysis (baseline) control, add 50 µL of PBS instead of ANS.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbancesample - Absorbance0% lysis) / (Absorbance100% lysis - Absorbance0% lysis)] x 100
-
Plot the % hemolysis against the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: C3b Deposition Assay by Flow Cytometry
This protocol measures the inhibition of C3b fragment deposition on the surface of PNH erythrocytes.
Materials:
-
PNH patient-derived red blood cells
-
Normal human serum (NHS)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA) to specifically activate the alternative pathway
-
Factor B inhibitor stock solution
-
FITC-conjugated anti-human C3b/iC3b antibody
-
Flow cytometer
Procedure:
-
Prepare PNH Erythrocytes:
-
Wash PNH RBCs three times with cold GVB-Mg-EGTA.
-
Resuspend the RBCs to a concentration of 1 x 10⁷ cells/mL in GVB-Mg-EGTA.
-
-
Inhibitor Treatment:
-
In microcentrifuge tubes, mix 100 µL of the RBC suspension with the desired concentrations of the Factor B inhibitor or vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Complement Activation:
-
Add NHS to a final concentration of 20% to each tube.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
-
Staining:
-
Stop the reaction by adding 1 mL of cold PBS with 2 mM EDTA.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of PBS containing the FITC-conjugated anti-C3b/iC3b antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Acquire data on a flow cytometer, gating on the red blood cell population based on forward and side scatter characteristics.
-
Record the mean fluorescence intensity (MFI) of the FITC signal for each sample.
-
-
Data Analysis:
-
Calculate the percent inhibition of C3b deposition relative to the vehicle control.
-
Plot the MFI or % inhibition against the inhibitor concentration.
-
Visualizations
Caption: Alternative complement pathway in PNH.
Caption: Mechanism of action of a Factor B inhibitor.
Caption: Experimental workflow for evaluating a Factor B inhibitor.
References
- 1. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Expanding complement therapeutics for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible blindness in the elderly population. A significant body of genetic and molecular evidence points to the dysregulation of the complement system, particularly the alternative pathway (AP), as a key driver in the pathogenesis of AMD. Complement Factor B (FB) is a crucial serine protease and the catalytic engine of the AP C3 and C5 convertases. Its inhibition presents a promising therapeutic strategy to mitigate the chronic inflammation and tissue damage characteristic of AMD. While a specific compound designated "Factor B-IN-3" is not publicly documented, this guide will focus on the application of potent, selective, small-molecule Factor B inhibitors in AMD research, using the clinically advanced compound Iptacopan (LNP023) as a representative example.
Application Notes
Factor B inhibitors are invaluable tools for investigating the role of the alternative complement pathway in the pathobiology of age-related macular degeneration. These small molecules offer the ability to dissect the downstream effects of AP activation, both in vitro and in vivo, providing insights into disease mechanisms and potential therapeutic interventions.
Preclinical Research Applications:
-
Mechanism of Action Studies: Elucidating the specific contribution of the alternative pathway to retinal pigment epithelium (RPE) damage, drusen formation, and choroidal neovascularization (CNV).
-
Target Validation: Confirming that inhibition of Factor B can prevent or slow the progression of AMD-like pathology in relevant cellular and animal models.
-
Pharmacodynamic (PD) Biomarker Discovery: Identifying and validating biomarkers of Factor B inhibition and AP activity in plasma and ocular tissues.
-
Efficacy Testing: Evaluating the therapeutic potential of Factor B inhibitors in animal models of dry and wet AMD.
Key Advantages of Small-Molecule Factor B Inhibitors:
-
High Specificity: Target the alternative pathway with minimal impact on the classical and lectin pathways, which are important for immune defense against pathogens.
-
Oral Bioavailability: Compounds like Iptacopan offer the potential for systemic administration, which may be beneficial for treating a systemic disease with ocular manifestations.
-
Reversible Inhibition: Allows for controlled modulation of the complement system.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative small-molecule Factor B inhibitor, Iptacopan (LNP023), based on publicly available research.
Table 1: In Vitro Potency of Iptacopan
| Assay Type | Description | Species | IC50 (µM) | Reference |
| Factor B Inhibition (enzymatic) | Inhibition of cobra venom factor (CVF):Bb, a stable surrogate of the C3 convertase. | Human | 0.01 ± 0.006 | [1] |
| Alternative Pathway Activity (serum) | Inhibition of zymosan A-induced Membrane Attack Complex (MAC) formation in 50% human serum. | Human | 0.13 ± 0.06 | [1] |
| PNH Erythrocyte Lysis | Inhibition of hemolysis of erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria. | Human | Dose-dependent inhibition | [2] |
Table 2: In Vivo Efficacy of a Factor B Inhibitor in a Mouse Model of Choroidal Neovascularization (CNV)
| Treatment Group | Dosing Regimen | CNV Lesion Size Reduction (%) | Reference |
| CR2-fH (Targeted FB inhibitor) | Intravenous injection | ~40% | [3] |
| Factor B Knockout (CFB-/-) | Genetic deletion | ~65% | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Complement Alternative Pathway and Point of Factor B Inhibition
References
Application Notes and Protocols for Western Blot Analysis of Complement Factor B Activation Using Factor B-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the activation of complement Factor B and to evaluate the inhibitory effects of Factor B-IN-3.
Introduction to Complement Factor B
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens.[1][2] It can be activated through three main pathways: the classical, lectin, and alternative pathways.[1][3][4] All three pathways converge on the cleavage of the central component, C3.[1][5]
Factor B is a serine protease that is a key component of the alternative pathway (AP).[5][6][7] The AP is constitutively active at a low level through the spontaneous hydrolysis of C3 to C3(H2O).[4][8] C3(H2O) binds to Factor B, which is then cleaved by Factor D into two fragments: Ba (a 33 kDa fragment) and Bb (a 60 kDa fragment).[6][8] The Bb fragment remains associated with C3b to form the AP C3 convertase (C3bBb), which then amplifies the complement response by cleaving more C3.[5][8][9] Due to its central role in the amplification loop of the complement system, Factor B is an attractive therapeutic target for diseases driven by overactivation of the alternative pathway.[5]
This compound is a novel inhibitor designed to target the activity of Factor B, thereby preventing the formation of the C3 convertase and downstream complement activation. Western blot analysis is a powerful technique to investigate the efficacy of this compound by monitoring the cleavage of Factor B into its active fragments.
Principle of the Assay
This protocol describes the use of Western blotting to qualitatively and semi-quantitatively analyze the activation of Factor B in human serum or plasma samples. The assay is based on the detection of the full-length Factor B protein and its cleavage products, Ba and Bb, using specific antibodies. In the presence of an AP activator, Factor B will be cleaved, leading to a decrease in the intact Factor B band and the appearance of the Bb and/or Ba fragments. The inhibitory effect of this compound is assessed by its ability to prevent this cleavage in the presence of an activator.
Signaling Pathway
Experimental Workflow
// Nodes SamplePrep [label="1. Sample Preparation\n(Serum + Activator +/- this compound)"]; Incubation [label="2. Incubation\n(e.g., 37°C for 30 min)"]; SDSPAGE [label="3. SDS-PAGE"]; Transfer [label="4. Protein Transfer\n(to PVDF membrane)"]; Blocking [label="5. Blocking\n(e.g., 5% non-fat milk)"]; PrimaryAb [label="6. Primary Antibody Incubation\n(Anti-Factor B)"]; SecondaryAb [label="7. Secondary Antibody Incubation\n(HRP-conjugated)"]; Detection [label="8. Chemiluminescent Detection"]; Analysis [label="9. Data Analysis"];
// Edges SamplePrep -> Incubation; Incubation -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; } . Caption: Western Blot workflow for assessing Factor B activation and inhibition.
Materials and Reagents
| Reagent/Material | Suggested Supplier |
| Human Serum/Plasma | Reputable commercial source |
| Zymosan (AP Activator) | Sigma-Aldrich |
| Cobra Venom Factor (CVF) | Quidel |
| This compound | In-house/custom synthesis |
| Anti-human Factor B Antibody | antibodies-online, Sino Biological |
| HRP-conjugated Secondary Antibody | Bio-Rad, Thermo Fisher |
| PVDF Membrane | Millipore |
| SDS-PAGE Gels | Bio-Rad |
| Western Blotting Substrate (ECL) | Thermo Fisher |
| Skim Milk Powder | Local supplier |
| Tris-Buffered Saline (TBS) | In-house preparation |
| Tween-20 | Sigma-Aldrich |
Detailed Experimental Protocol
Sample Preparation and Treatment
-
Thaw normal human serum on ice.
-
Prepare stock solutions of the alternative pathway activator (e.g., Zymosan at 10 mg/mL in PBS) and this compound at various concentrations.
-
In microcentrifuge tubes, prepare the following reaction mixtures:
-
Negative Control: Serum + Buffer
-
Positive Control: Serum + Activator (e.g., 1 mg/mL Zymosan)
-
Test Condition: Serum + Activator + this compound (at desired concentrations)
-
-
The final volume for each reaction should be consistent (e.g., 50 µL).
Complement Activation
-
Incubate the reaction tubes at 37°C for 30-60 minutes to allow for complement activation.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE
-
Load 15-30 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[9]
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for human Factor B overnight at 4°C. The recommended dilution should be determined empirically but can start at 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) at a 1:5000 to 1:10,000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). The level of Factor B activation can be assessed by the ratio of the Bb fragment to the intact Factor B.
Data Presentation and Interpretation
The results of the Western blot can be presented both qualitatively and quantitatively.
| Protein | Expected Molecular Weight |
| Intact Factor B | ~93 kDa |
| Bb fragment | ~60 kDa |
| Ba fragment | ~33 kDa |
Qualitative Analysis:
-
Negative Control: A strong band should be visible for intact Factor B (~93 kDa) with minimal or no bands for the Bb or Ba fragments.
-
Positive Control: A significant decrease in the intensity of the intact Factor B band and a corresponding increase in the intensity of the Bb fragment band (~60 kDa) should be observed.[9]
-
Test Condition: The presence of this compound should result in a dose-dependent inhibition of Factor B cleavage. Higher concentrations of the inhibitor should show a stronger band for intact Factor B and a weaker band for the Bb fragment compared to the positive control.
Quantitative Analysis (Densitometry):
| Sample | Intact Factor B Intensity | Bb Fragment Intensity | Bb / (Intact B + Bb) Ratio | % Inhibition |
| Negative Control | 100 | 5 | 0.05 | - |
| Positive Control | 20 | 80 | 0.80 | 0% |
| Test (Low [Inhibitor]) | 40 | 60 | 0.60 | 25% |
| Test (High [Inhibitor]) | 80 | 20 | 0.20 | 75% |
The values in the table are for illustrative purposes only.
The percentage of inhibition can be calculated as: % Inhibition = [1 - (Ratio_Test / Ratio_PositiveControl)] * 100
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient transfer, inactive antibody, insufficient protein load. | Check transfer efficiency, use a fresh antibody dilution, increase protein load. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Increase blocking time, optimize antibody dilution, increase wash duration/volume. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, add protease inhibitors during sample preparation. |
Conclusion
This protocol provides a robust framework for assessing the activation of complement Factor B and evaluating the efficacy of inhibitors like this compound using Western blot analysis. By monitoring the cleavage of Factor B, researchers can gain valuable insights into the mechanism of action of novel therapeutic agents targeting the alternative complement pathway.
References
- 1. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Qualitative Analysis of Total Complement Activation by Western Blot: Version 3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complement cascade and its inhibitors | Abcam [abcam.com]
- 5. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. fiveable.me [fiveable.me]
- 8. complementtech.com [complementtech.com]
- 9. researchgate.net [researchgate.net]
Measuring the Efficacy of Factor B Inhibitors in Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its alternative pathway (AP) plays a central role in amplifying inflammatory responses. Complement Factor B (Factor B) is a serine protease that is essential for the activity of the AP.[1] Dysregulation of the AP is implicated in a variety of autoimmune and inflammatory diseases, making Factor B an attractive therapeutic target.[1][2] Inhibition of Factor B blocks the AP amplification loop, preventing the downstream generation of pro-inflammatory mediators and the membrane attack complex.[1]
This document provides detailed application notes and protocols for measuring the efficacy of Factor B inhibitors, using the hypothetical inhibitor "B-IN-3" as an example, in serum. While specific data for a compound designated "B-IN-3" is not publicly available, the methodologies described herein are applicable to the evaluation of any Factor B inhibitor, such as the clinically approved iptacopan.[1][3]
Signaling Pathway of the Alternative Complement Pathway and Point of Inhibition
The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb fragments. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), a key enzyme that cleaves more C3, leading to a powerful amplification loop.[4][5][6] Factor B inhibitors, such as B-IN-3, are designed to prevent the formation or function of this C3 convertase, thereby halting the amplification of the complement cascade.[1]
Caption: Alternative Complement Pathway and B-IN-3 Inhibition.
Experimental Protocols
Several in vitro assays can be employed to measure the efficacy of Factor B inhibitors in serum. These assays assess different aspects of the alternative pathway, from the activity of specific components to the overall functional consequence of inhibition.
Alternative Pathway Hemolytic Assay (AH50)
The AH50 assay is a widely used functional test to assess the activity of the alternative pathway.[7] It measures the ability of serum to lyse rabbit red blood cells (rRBCs), which activate the AP. The efficacy of a Factor B inhibitor is determined by its ability to prevent this hemolysis.
Experimental Workflow:
Caption: AH50 Assay Workflow.
Protocol:
-
Serum Preparation: Prepare serial dilutions of the Factor B inhibitor B-IN-3 in normal human serum. Include a serum-only control (no inhibitor) and a background control (heat-inactivated serum).
-
rRBC Preparation: Wash rabbit red blood cells (rRBCs) with gelatin veronal buffer containing magnesium and EGTA (GVB-Mg-EGTA) to chelate calcium and block the classical pathway.[8] Resuspend the rRBCs to a concentration of 1x10⁸ cells/mL.
-
Assay: In a 96-well plate, mix 50 µL of each serum dilution with 50 µL of the rRBC suspension.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Stop the reaction by adding 100 µL of cold GVB-EDTA buffer and centrifuging the plate to pellet the intact rRBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control (water-lysed rRBCs) and the 0% lysis control (serum-only). Determine the IC50 value of B-IN-3, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.
Bb Fragment ELISA
This assay quantitatively measures the concentration of the Bb fragment, a specific marker of Factor B activation, in serum.[9] A reduction in Bb levels in the presence of an inhibitor indicates a direct effect on Factor B cleavage.
Protocol:
-
Sample Collection and Preparation: Collect serum samples and store them at -80°C. If activating the AP in vitro, incubate serum with an AP activator like zymosan or lipopolysaccharide (LPS) in the presence of varying concentrations of B-IN-3.[10]
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the human Bb fragment.
-
Block non-specific binding sites.
-
Add prepared serum samples and standards (purified Bb fragment) to the wells and incubate.
-
Wash the plate and add a detection antibody (e.g., a biotinylated anti-human Bb antibody).
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution and stop the reaction with stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the purified Bb standards. Calculate the concentration of Bb in the serum samples based on the standard curve. Determine the IC50 of B-IN-3 for Bb formation.
C3b Deposition Assay (Cell-Based ELISA)
This assay measures the deposition of C3b on a surface that activates the alternative pathway, providing a measure of C3 convertase activity.[11] Inhibition of Factor B will prevent the formation of the C3 convertase and subsequent C3b deposition.
Experimental Workflow:
Caption: C3b Deposition Assay Workflow.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with an AP activator such as zymosan or LPS overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Incubation with Serum: Add human serum pre-incubated with various concentrations of B-IN-3 to the wells. Incubate at 37°C for 1 hour to allow for complement activation and C3b deposition.
-
Detection: Wash the plate and add an HRP-conjugated anti-human C3b antibody.
-
Measurement: After incubation and washing, add TMB substrate and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of C3b deposition for each inhibitor concentration and determine the IC50 value.
Data Presentation
The efficacy of a Factor B inhibitor is typically summarized by its IC50 value in various assays. The following table provides an example of how to present such data, using hypothetical values for B-IN-3 and published data for the known Factor B inhibitor, Iptacopan.[3]
| Assay | Parameter Measured | B-IN-3 IC50 (nM) | Iptacopan IC50 (nM)[3] |
| Alternative Pathway Hemolytic Assay (AH50) | Inhibition of rRBC Lysis | 15.2 | 10 |
| Bb Fragment ELISA | Inhibition of Bb Formation | 12.5 | Not Reported |
| C3b Deposition Assay | Inhibition of C3b Deposition | 18.7 | Not Reported |
| PNH Erythrocyte Lysis Assay | Inhibition of PNH RBC Lysis | 20.1 | ~25 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of Factor B inhibitors like B-IN-3 in serum. By employing a combination of functional hemolytic assays and specific biomarker ELISAs, researchers can thoroughly characterize the inhibitory potential of novel compounds targeting the alternative complement pathway. Consistent and robust data from these assays are crucial for the preclinical and clinical development of new therapies for complement-mediated diseases.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Essential Role of Factor B of the Alternative Complement Pathway in Complement Activation and Opsonophagocytosis during Acute Pneumococcal Otitis Media in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement factor B - Wikipedia [en.wikipedia.org]
- 6. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 7. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Preanalytical classical and alternative complement pathway activity loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Complement Activity Assay - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Factor B-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered with the complement Factor B inhibitor, Factor B-IN-3, particularly in Phosphate-Buffered Saline (PBS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent inhibitor of complement Factor B, a key component of the alternative pathway of the complement system.[1] It is under investigation for its potential therapeutic applications in diseases related to inflammation and immunity.[1] Below is a summary of its known properties.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₃O₄ | [1] |
| Molecular Weight | 423.50 g/mol | [1] |
| CAS Number | 2760669-74-5 | [1] |
| Biological Target | Complement Factor B | [1] |
Q2: I am observing precipitation or incomplete dissolution of this compound in PBS. What are the potential causes?
Difficulties in dissolving small molecules like this compound in aqueous buffers such as PBS are common. Several factors can contribute to these solubility issues:
-
Intrinsic Molecular Properties: The chemical structure of this compound, likely containing hydrophobic regions, can lead to low aqueous solubility. The principle of "like dissolves like" suggests that nonpolar compounds are less soluble in polar solvents like water or PBS.[2][3]
-
pH of the Solution: The pH of the PBS solution can significantly impact the solubility of a compound, especially if it has ionizable groups. The net charge of the molecule can change with pH, affecting its interaction with water molecules.
-
Concentration: The desired final concentration of this compound may exceed its maximum solubility limit in PBS at the experimental temperature.
-
Temperature: Temperature can affect solubility. For most solids, solubility increases with temperature, but this is not always the case.[2]
-
Purity of the Compound: Impurities in the synthesized compound can sometimes affect its solubility characteristics.
Q3: Are there alternative solvents I can use to prepare a stock solution of this compound?
Yes, it is standard practice to first dissolve compounds with low aqueous solubility in an organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer (e.g., PBS) to the final desired concentration.
Commonly used organic solvents for this purpose include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
When selecting a solvent, it is crucial to consider its compatibility with your specific assay, as high concentrations of organic solvents can be toxic to cells or interfere with biological assays.[4] It is recommended to keep the final concentration of the organic solvent in the assay medium as low as possible (typically below 0.5%).
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with this compound in PBS.
Step 1: Initial Solubility Assessment
If you are experiencing precipitation, the first step is to systematically assess the solubility.
Experimental Protocol: Determining Approximate Solubility in PBS
-
Preparation: Prepare a series of microcentrifuge tubes each containing 1 mL of PBS.
-
Serial Addition: To the first tube, add a small, precisely weighed amount of this compound (e.g., 0.1 mg).
-
Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Sonication (Optional): If particles remain, sonicate the tube in a water bath for 5-10 minutes. This can aid in the dissolution of stubborn compounds.
-
Observation: If the compound fully dissolves, repeat the process by adding another small, known amount to the same tube. If it does not dissolve, proceed to the next step with a fresh tube and a smaller starting amount to pinpoint the solubility limit.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes.
-
Analysis: Carefully inspect the bottom of the tube for a pellet. The absence of a pellet indicates complete dissolution at that concentration. The concentration in the highest-concentration tube with no visible pellet is an approximation of the solubility limit.
Step 2: Troubleshooting Workflow
If direct dissolution in PBS is unsuccessful, follow this workflow:
Biological Context: The Alternative Complement Pathway
Understanding the biological context of Factor B is crucial for designing experiments. Factor B is a central component of the alternative pathway of the complement system, an essential part of the innate immune response.
This guide provides a framework for addressing the solubility challenges associated with this compound. Given the limited publicly available data on this specific compound, a systematic and empirical approach to determining its solubility in your experimental system is highly recommended. Always ensure that any additives or solvent systems used are compatible with your downstream applications.
References
Technical Support Center: Factor B-IN-3 and Other Factor B Inhibitors in Functional Assays
Introduction
Welcome to the technical support center for researchers utilizing Factor B inhibitors in functional assays. Factor B is a crucial serine protease and a key component of the alternative pathway (AP) of the complement system.[1][2][3] Its inhibition is a promising therapeutic strategy for a variety of complement-mediated diseases.[1][4]
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of small molecule Factor B inhibitors. While specific information on "Factor B-IN-3" is limited in currently available literature, the principles and common challenges are often shared among inhibitors of the same target. Therefore, this document draws upon data and protocols for well-characterized Factor B inhibitors such as Factor B-IN-2 and Iptacopan (LNP023) to provide a comprehensive resource for your research.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Factor B inhibitors like this compound?
A1: Factor B inhibitors are designed to block the activity of the alternative complement pathway.[1] They typically work by binding to Factor B and preventing its cleavage by Factor D into the Ba and Bb fragments.[1][3] The Bb fragment is the catalytic subunit of the C3 and C5 convertases (C3bBb and C3bBbC3b, respectively) of the alternative pathway.[7][8] By inhibiting the formation of these convertases, Factor B inhibitors effectively shut down the amplification loop of the complement system, preventing the downstream generation of inflammatory mediators like C3a and C5a, and the formation of the membrane attack complex (MAC).[1][9]
Q2: How should I store and handle this compound?
A2: As a general guideline for small molecule inhibitors, it is recommended to store the compound as a solid at -20°C or -80°C for long-term stability. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store these at -20°C or -80°C.[5] Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
A3: Many small molecule inhibitors, including those targeting Factor B, have poor aqueous solubility. The recommended solvent for initial stock solution preparation is typically high-purity, anhydrous Dimethyl sulfoxide (DMSO).[5] For instance, Factor B-IN-2 has a reported solubility of 10 mM in DMSO.[5]
To prepare a stock solution:
-
Add the calculated volume of DMSO to the vial containing the powdered compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If particulates remain, sonication in a water bath for 5-10 minutes can be effective.[5] Gentle warming to 37°C for a short period may also help, but prolonged heating should be avoided to prevent degradation.[5]
Q4: What are the key functional assays to assess the activity of this compound?
A4: Several functional assays can be used to determine the inhibitory activity of this compound on the alternative complement pathway. The most common include:
-
Alternative Pathway (AP) Hemolytic Assay: This assay measures the ability of the inhibitor to prevent the lysis of rabbit red blood cells, which are potent activators of the AP in the presence of normal human serum.[6]
-
C3b Deposition ELISA: This assay quantifies the deposition of C3b on a surface that activates the alternative pathway, such as zymosan-coated plates. Inhibition of C3b deposition is a direct measure of the inhibition of C3 convertase activity.[10]
-
Flow Cytometry-based Assays: These can be used to measure C3 deposition on specific cell types, such as PNH erythrocytes, in the presence of the inhibitor.[6]
Q5: What are the expected results and how should I analyze the data from these functional assays?
A5: In a successful experiment, you should observe a dose-dependent inhibition of the measured endpoint (e.g., hemolysis, C3b deposition) with increasing concentrations of this compound. The data is typically plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition.
Q6: Is there a potential for off-target effects with this compound?
A6: As with any small molecule inhibitor, there is a potential for off-target effects.[11][12] It is crucial to assess the selectivity of the inhibitor. This can be done by testing its activity against other serine proteases or in functional assays for the classical and lectin complement pathways. A highly selective Factor B inhibitor should not significantly affect these other pathways.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution upon dilution into aqueous buffer. | The compound has low aqueous solubility. The switch from a high-polarity solvent (DMSO) to a low-polarity aqueous buffer causes the compound to "crash out." | • Lower the final concentration: The compound may remain soluble at a lower working concentration.• Use a co-solvent: Incorporate a small percentage of an organic co-solvent or a surfactant (e.g., Tween-20, Triton X-100) in your final assay buffer to maintain solubility.• Prepare fresh dilutions: Make dilutions immediately before use and avoid storing the compound in aqueous buffers for extended periods.[5] |
| No or low inhibitory activity observed. | • Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.• Incorrect assay setup: Errors in reagent concentrations, incubation times, or temperature.• Inactive compound: The batch of the compound may be inactive. | • Use a fresh aliquot of the stock solution. • Review the experimental protocol carefully. Ensure all reagents are correctly prepared and within their expiration dates.• Include a positive control: Use a known Factor B inhibitor (e.g., Iptacopan) or a general complement inhibitor (e.g., EDTA) to validate the assay.• Verify compound identity and purity if possible. |
| High background signal or high variability between replicates. | • Reagent quality: Poor quality of serum, cells, or antibodies.• Insufficient washing: In ELISA-based assays, inadequate washing can lead to high background.• Plate reader issues: Incorrect wavelength settings or a malfunctioning instrument. | • Use high-quality, validated reagents. • Optimize washing steps: Increase the number of washes or the volume of wash buffer.• Ensure proper mixing of reagents in each well.• Calibrate and maintain the plate reader according to the manufacturer's instructions. |
| Inconsistent results between experiments. | • Variability in reagents: Different lots of serum or antibodies can have different activities.• Inconsistent timing: Variations in incubation times can affect the results.• Pipetting errors: Inaccurate pipetting, especially of small volumes. | • Qualify new lots of critical reagents before use in large-scale experiments.• Use a consistent and precise timing for all steps of the assay.• Calibrate pipettes regularly and use appropriate pipetting techniques.• Prepare a master mix of reagents to be added to multiple wells to reduce variability. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of a representative Factor B inhibitor, an analog of Factor B-IN-2 (LNP023/Iptacopan), in various functional assays. This data can serve as a benchmark for your experiments.
| Assay Type | Cell/Activator | Serum Source | IC50 (µM) | Reference |
| AP Hemolytic Assay | Rabbit Erythrocytes | Normal Human Serum | ~0.01 - 0.1 | [6] |
| Lysis of PNH Erythrocytes | Human PNH Erythrocytes | Acidified Serum | 0.4 | [6] |
| C3 Deposition on PNH Erythrocytes | Human PNH Erythrocytes | Acidified Serum | ~0.1 - 1.0 | [6] |
Experimental Protocols
Protocol 1: Alternative Pathway (AP) Hemolytic Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes (rRBCs) mediated by the alternative complement pathway.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Rabbit Red Blood Cells (rRBCs)
-
GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA)
-
GVB-EDTA Buffer (for stopping the reaction)
-
96-well V-bottom microplate
-
Spectrophotometer (for reading absorbance at 415 nm)
Procedure:
-
Prepare rRBCs: Wash rRBCs three times with GVB-Mg-EGTA buffer by centrifugation (e.g., 500 x g for 5 minutes). Resuspend the cells to a final concentration of 2 x 10⁸ cells/mL in the same buffer.[6]
-
Prepare this compound Dilutions: Prepare a 2x stock solution of this compound in GVB-Mg-EGTA buffer. Perform serial dilutions to generate a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in buffer).[6]
-
Add Serum and Erythrocytes: Add 25 µL of NHS (diluted in GVB-Mg-EGTA, typically 1:4) and 25 µL of the rRBC suspension to each well.[6]
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.[6]
-
Stop Reaction: Stop the reaction by adding 150 µL of cold GVB-EDTA buffer to each well.[6]
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.[6]
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 415 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a 100% lysis control (water instead of inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.
Protocol 2: C3b Deposition ELISA
This assay quantifies the deposition of C3b on a zymosan-coated surface, which activates the alternative pathway.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Zymosan A
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Bovine Serum Albumin (BSA)
-
Primary antibody against human C3b/iC3b
-
HRP-conjugated secondary antibody
-
TMB substrate
-
1 M Sulfuric Acid (Stop Solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of Zymosan A (1 mg/mL in PBS) overnight at 4°C.[10]
-
Washing and Blocking: Wash the wells three times with PBST. Block the wells with 200 µL of 1% BSA in PBS for 2 hours at room temperature. Wash again three times with PBST.[10]
-
Complement Activation and Inhibition:
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., GVB-Mg-EGTA).
-
In a separate plate, pre-incubate 50 µL of diluted NHS (final concentration 2%) with 50 µL of the diluted inhibitor for 15 minutes at room temperature.[10]
-
Transfer 100 µL of the NHS/inhibitor mixture to the zymosan-coated plate.[10]
-
-
Incubation: Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.[10]
-
Washing: Wash the wells five times with PBST.[10]
-
Detection of C3b:
-
Add 100 µL of a primary antibody against human C3b/iC3b (diluted in 1% BSA/PBST) to each well. Incubate for 1 hour at 37°C.[10]
-
Wash the wells three times with PBST.
-
Add 100 µL of an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) to each well. Incubate for 1 hour at 37°C.[10]
-
Wash the wells five times with PBST.[10]
-
-
Signal Development and Measurement:
-
Data Analysis: Calculate the percent inhibition of C3b deposition at each inhibitor concentration relative to the vehicle control and determine the IC50.
Visualizations
Caption: Alternative Complement Pathway and Inhibition by this compound.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. sinobiological.com [sinobiological.com]
- 4. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Complement system - Wikipedia [en.wikipedia.org]
- 8. complementtech.com [complementtech.com]
- 9. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. pnas.org [pnas.org]
Technical Support Center: Optimizing Factor B-IN-3 Concentration for Complement Inhibition
Welcome to the technical support center for Factor B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in complement inhibition experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Factor B, a key serine protease in the alternative pathway (AP) of the complement system. By binding to Factor B, it prevents the formation of the AP C3 convertase (C3bBb), which is essential for the amplification of the complement cascade. This inhibition effectively blocks the downstream effects of AP activation.
Q2: How should I reconstitute and store this compound?
A2: It is recommended to reconstitute this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For immediate use in aqueous-based assays, further dilute the DMSO stock in the appropriate assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to prevent solvent-induced artifacts.[1]
Q3: What is a good starting concentration range for this compound in my experiments?
A3: Based on data from similar Factor B inhibitors like LNP023, a good starting point for in vitro assays is to test a wide concentration range. For initial screening, a range from 1 nM to 10 µM is recommended. For more specific assays, such as MAC formation inhibition, an IC50 of approximately 0.12 µM has been observed for LNP023 in healthy human serum.[2] However, for complete inhibition of C3 convertase activity, especially in patient sera with high complement activation, concentrations greater than 3 µM may be necessary.[2][3] For assays measuring the lysis of PNH erythrocytes, an IC50 of around 0.4 µM has been reported for LNP023.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for a comparable Factor B inhibitor, LNP023, which can serve as a guide for your experiments with this compound.
Table 1: In Vitro IC50 Values for LNP023
| Assay Type | Matrix | Target Endpoint | IC50 Value |
| MAC Formation ELISA | 50% Healthy Human Serum | MAC Deposition | ~0.12 µM |
| PNH Erythrocyte Lysis | PNH Patient Erythrocytes | Cell Lysis | ~0.4 µM |
| C3 Convertase Activity | C3G Patient Sera | C3 Cleavage | >3 µM for full inhibition |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the inhibitory activity of this compound.
Alternative Pathway Hemolytic Assay (AH50)
This assay measures the ability of this compound to inhibit the alternative complement pathway-mediated lysis of rabbit red blood cells (rRBCs).
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
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Deionized Water (for 100% lysis control)
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96-well V-bottom microplate
-
Plate reader capable of measuring absorbance at 415 nm
Procedure:
-
Prepare rRBCs: Wash rRBCs three times with GVB/Mg-EGTA by centrifugation and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in GVB/Mg-EGTA at 2x the final desired concentrations.
-
Assay Setup:
-
Add 50 µL of diluted this compound to the appropriate wells of the 96-well plate.
-
Add 50 µL of GVB/Mg-EGTA to the 0% and 100% lysis control wells.
-
Add 50 µL of diluted NHS to all wells except the 0% lysis control.
-
Add 50 µL of the rRBC suspension to all wells.
-
Add 50 µL of deionized water to the 100% lysis control wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact rRBCs.
-
Readout: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to the 0% and 100% lysis controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
C3b Deposition ELISA
This ELISA-based assay quantifies the inhibition of C3b deposition on a zymosan-coated plate, a measure of alternative pathway activation.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Zymosan A
-
Carbonate-bicarbonate buffer
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-human C3b antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well high-binding ELISA plate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with zymosan A (e.g., 10 µg/mL in carbonate-bicarbonate buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for 2 hours at room temperature.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in a suitable buffer (e.g., GVB/Mg-EGTA).
-
Inhibition Step:
-
Pre-incubate NHS with the various dilutions of this compound for 30 minutes at room temperature.
-
Add the inhibitor-serum mixture to the zymosan-coated wells.
-
-
Complement Activation: Incubate the plate for 1 hour at 37°C to allow for complement activation and C3b deposition.
-
Detection:
-
Wash the plate thoroughly with wash buffer.
-
Add the anti-human C3b primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.
-
-
Development: Wash the plate, add TMB substrate, and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Readout: Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition of C3b deposition for each concentration of this compound and determine the IC50 value.
Troubleshooting Guides
Issue 1: High background hemolysis in the negative control (no serum) of the AH50 assay.
-
Possible Cause: Poor quality or mishandling of rabbit red blood cells leading to spontaneous lysis.
-
Troubleshooting Steps:
-
Ensure rRBCs are fresh and have been washed properly to remove any plasma components.
-
Handle the rRBC suspension gently to avoid mechanical stress.
-
Check the osmolarity of your buffer to ensure it is isotonic.
-
Issue 2: No dose-dependent inhibition observed with this compound in either assay.
-
Possible Causes:
-
Inhibitor precipitation: The inhibitor may not be fully soluble at the tested concentrations in the aqueous assay buffer.
-
Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling.
-
Assay setup issues: Incorrect reagent concentrations or incubation times.
-
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the inhibitor dilutions for any signs of precipitation. Consider making intermediate dilutions in a co-solvent before the final dilution in the aqueous buffer.
-
Inhibitor Integrity: Use a fresh aliquot of this compound from proper storage.
-
Assay Controls: Verify that your positive and negative controls are working as expected. Re-check the concentrations of all reagents and confirm the incubation times and temperatures.
-
Issue 3: High variability between replicate wells.
-
Possible Causes:
-
Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.
-
Incomplete mixing: Reagents not being mixed thoroughly.
-
Edge effects in the 96-well plate.
-
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques, especially for small volumes.
-
Mixing: Ensure all solutions are well-mixed before and after adding to the plate.
-
Plate Layout: Avoid using the outer wells of the plate if edge effects are suspected, or fill them with buffer to maintain a humid environment.
-
Visualizations
Caption: Mechanism of this compound in the alternative complement pathway.
Caption: Troubleshooting logic for lack of dose-dependent inhibition.
References
preventing Factor B-IN-3 degradation in long-term experiments
Welcome to the Technical Support Center for Factor B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on preventing its degradation.
Note on Compound Identification: "this compound" is understood to be an internal or less common identifier for the well-characterized small molecule Factor B inhibitor, Iptacopan (LNP023) . The information provided herein is based on the properties and handling of Iptacopan.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Iptacopan) and what is its mechanism of action?
A1: Iptacopan (also known as LNP023) is a first-in-class, orally bioavailable small molecule that is a highly potent and selective inhibitor of complement Factor B.[1] Factor B is a crucial component of the alternative complement pathway, a key part of the innate immune system. By binding to Factor B, Iptacopan blocks the formation of the C3 convertase (C3bBb), which in turn prevents the amplification of the complement cascade.[2] This targeted inhibition helps to reduce the excessive immune response characteristic of certain complement-mediated diseases.[2]
Q2: What are the primary factors that can lead to the degradation of this compound in experimental setups?
A2: Like many small molecule inhibitors, the stability of this compound can be influenced by several factors, including:
-
pH: The stability of small molecules can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Some chemical structures are sensitive to light and can undergo photodegradation.
-
Solvent: The choice of solvent can impact the stability of a compound. Protic solvents, for instance, can participate in hydrolysis.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible functional groups.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[1]
Q4: Can I use pre-dissolved this compound that has been stored for an extended period?
A4: It is generally not recommended. The stability of small molecules in solution can be limited. For long-term experiments, it is best practice to use freshly prepared dilutions from a properly stored, concentrated stock solution. If you must use an older solution, its integrity should be verified by analytical methods such as HPLC to ensure the concentration and purity have not been compromised.
Troubleshooting Guide: Degradation of this compound in Long-Term Experiments
This guide provides a structured approach to identifying and mitigating potential degradation of this compound during your experiments.
Problem: Inconsistent or reduced activity of this compound in a long-term assay.
Potential Cause 1: Degradation in Aqueous Media
-
Troubleshooting Steps:
-
Assess pH of the medium: The pH of your cell culture or assay buffer can change over time. Monitor the pH throughout the experiment.
-
Spike-in fresh inhibitor: In a parallel experiment, add freshly diluted this compound at a later time point to see if the expected activity is restored.
-
Conduct a time-course stability study: Prepare your complete experimental medium containing this compound and incubate it under the same conditions as your main experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and test its activity in a short-term assay.
-
Potential Cause 2: Adsorption to Labware
-
Troubleshooting Steps:
-
Use low-binding plastics: Polypropylene or other low-adhesion plastics are recommended for storing and handling solutions of small molecules.
-
Include a surfactant: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20) in the assay buffer can help prevent adsorption, but this must be compatible with your experimental system.
-
Pre-treat labware: Pre-incubating plates or tubes with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
-
Potential Cause 3: Photodegradation
-
Troubleshooting Steps:
-
Protect from light: Store stock solutions and conduct long-term experiments in amber vials or plates, or otherwise protect them from direct light exposure.
-
Compare light vs. dark conditions: Run a parallel experiment where one set of samples is exposed to normal lab lighting and another is kept in the dark to see if there is a difference in inhibitor activity.
-
Summary of Stability-Influencing Factors and Mitigation Strategies
| Factor | Potential Impact on this compound | Recommended Mitigation Strategy |
| pH | Hydrolysis or other pH-catalyzed degradation. | Maintain a stable, near-neutral pH in your experimental medium. Buffer capacity is important for long-term cultures. |
| Temperature | Increased rate of degradation at higher temperatures. | Store stock solutions at -20°C or -80°C. For experiments, use the lowest effective temperature. |
| Light | Potential for photodegradation. | Use amber-colored tubes and plates. Minimize exposure to direct light during handling and incubation. |
| Solvent | Solvent-mediated degradation (e.g., hydrolysis). | Use aprotic solvents like DMSO for stock solutions. For aqueous media, prepare fresh dilutions. |
| Oxidation | Degradation due to reactive oxygen species. | Degas aqueous buffers if oxidative stress is a concern. Consider the use of antioxidants if compatible with the assay. |
| Freeze-Thaw Cycles | Precipitation and degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental medium over time.
Materials:
-
This compound (Iptacopan)
-
DMSO (or other appropriate solvent for stock solution)
-
Your complete experimental medium (e.g., cell culture medium with serum)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental temperature and CO2 conditions
-
An established short-term functional assay to measure this compound activity (e.g., a complement activation assay)
-
HPLC system for analytical quantification (optional, but recommended for definitive results)
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution to the final working concentration in your complete experimental medium. Prepare a sufficient volume for all time points.
-
Aliquot the test solution: Dispense the test solution into multiple sterile, low-binding tubes or wells of a plate, one for each time point.
-
Initial time point (T=0): Immediately take an aliquot of the test solution.
-
Functional Assay: Perform your short-term functional assay to determine the initial activity of the inhibitor. This will be your 100% activity reference.
-
Analytical Quantification (Optional): Analyze the concentration of this compound by HPLC.
-
-
Incubate samples: Place the remaining aliquots in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Subsequent time points: At predetermined intervals (e.g., 6, 12, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Functional Assay: Perform the same short-term functional assay as for the T=0 sample.
-
Analytical Quantification (Optional): Analyze the concentration of this compound by HPLC.
-
-
Data Analysis:
-
Functional Data: Calculate the percentage of remaining activity at each time point relative to the T=0 sample.
-
Analytical Data: Calculate the percentage of remaining this compound concentration at each time point relative to the T=0 sample.
-
Plot the percentage of remaining activity/concentration versus time to visualize the degradation profile.
-
Visualizations
Signaling Pathway of Factor B Inhibition
Caption: Iptacopan (this compound) inhibits the alternative complement pathway.
Experimental Workflow for Stability Assessment
Caption: A stepwise workflow to assess the stability of this compound.
Troubleshooting Logic for Reduced Inhibitor Activity
Caption: A logical approach to troubleshooting reduced inhibitor activity.
References
improving the stability of Factor B-IN-3 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Factor B-IN-3, a small molecule inhibitor of complement Factor B. Our goal is to help you achieve consistent and reliable results in your experiments by addressing potential challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation, it is best to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer.[1] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiment.[1]
Q2: I'm not observing the expected inhibitory effect of this compound in my cell-based assay, even though it's potent in biochemical assays. Could this be a stability issue?
A2: A discrepancy between biochemical and cellular assay results can be due to several factors, including compound stability in the complex environment of cell culture media.[2] The compound may be degrading over the course of your experiment. It is also important to consider other factors such as cell permeability and active efflux by cellular transporters.[2][3]
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound in a suitable organic solvent like DMSO at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: this compound was shipped at room temperature, but the vial says to store it at -20°C. Is the compound still viable?
A4: Small molecules are often stable at ambient temperatures for the duration of shipping.[1] Upon receipt, you should store the compound as recommended on the product data sheet for long-term stability.[1]
Troubleshooting Guide
Issue: Inconsistent results or loss of activity over time.
This guide will help you systematically troubleshoot potential stability issues with this compound.
Step 1: Verify Proper Handling and Storage
-
Aliquoting: Did you aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles? Repeated freezing and thawing can degrade the compound.
-
Storage Conditions: Are you storing the stock solution at the recommended temperature (-20°C or -80°C)?
-
Solvent Quality: Are you using anhydrous, high-quality DMSO for your stock solution? Contaminating moisture can accelerate compound degradation.[1]
Step 2: Assess Solubility and Precipitation
-
Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation.
-
Dilution Method: Are you performing serial dilutions in the stock solvent before adding to aqueous solutions? This can prevent the compound from crashing out of solution.[1]
Step 3: Evaluate Stability in Your Experimental Medium
-
Time-Course Experiment: The activity of this compound may decrease over time in your specific assay medium. Consider performing a time-course experiment to determine the window of stable activity.
-
Incubation Control: Incubate this compound in your assay buffer for the duration of your experiment and then test its activity in a biochemical assay to see if its potency has decreased.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution
| Storage Condition | Solvent | Stability (t½) |
| -80°C | DMSO | > 1 year |
| -20°C | DMSO | ~6 months |
| 4°C | DMSO | < 1 week |
| Room Temperature | DMSO | < 24 hours |
| 37°C | Aqueous Buffer (pH 7.4) | ~ 4-6 hours |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol describes a method to determine the stability of this compound in your experimental buffer over time.
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 100 µM in your experimental aqueous buffer (e.g., PBS with 0.1% BSA).
-
-
Incubation:
-
Aliquot the 100 µM solution into separate tubes for each time point.
-
Incubate the tubes at your experimental temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Activity Assay:
-
After all time points have been collected, thaw the samples.
-
Perform a functional assay (e.g., a Factor B enzymatic assay) to determine the remaining activity of this compound in each sample.
-
Use a standard curve of freshly prepared this compound to quantify the concentration of active compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of active this compound versus time.
-
Calculate the half-life (t½) of the compound in your buffer under the tested conditions.
-
Visualizations
Caption: Alternative complement pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Factor B-IN-3 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Factor B-IN-3 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of complement Factor B (FB). Factor B is a serine protease essential for the activation of the alternative pathway (AP) of the complement system.[1][2][3] By binding to Factor B, this compound prevents its cleavage by Factor D into Ba and Bb fragments. This, in turn, inhibits the formation of the AP C3 convertase (C3bBb), a critical amplification loop of the complement cascade.[1][3][4] Inhibition of the C3 convertase blocks the subsequent cleavage of C3 and C5, preventing the generation of inflammatory mediators and the formation of the membrane attack complex (MAC).[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards Factor B, cross-reactivity with other proteins, particularly kinases with structurally similar ATP-binding pockets, can occur. Off-target effects may lead to unexpected cellular phenotypes or toxicity.[5] It is crucial to perform comprehensive profiling to understand the full spectrum of a compound's activity.[6][7] Refer to the data table below for known kinase off-target activities.
Q3: How can I distinguish between on-target and off-target effects in my cellular assay?
A3: Distinguishing between on-target and off-target effects is a critical aspect of validating your experimental findings.[5] Several strategies can be employed:
-
Use of a structurally distinct inhibitor: Compare the cellular effects of this compound with another known Factor B inhibitor that has a different chemical scaffold. A consistent phenotype across different inhibitors strengthens the evidence for an on-target effect.
-
Target knockdown/knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Factor B.[5] If this compound still produces the same effect in these cells, it is likely due to off-target interactions.
-
Rescue experiments: Overexpress a mutant form of Factor B that does not bind to this compound. If this rescues the cellular phenotype induced by the compound, it confirms an on-target effect.[5]
-
Dose-response correlation: A strong correlation between the IC50 for Factor B inhibition and the concentration at which the cellular phenotype is observed suggests an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of complement activation in my cellular assay.
-
Question: I am not observing the expected inhibition of complement-mediated cell lysis or C3 deposition, even at high concentrations of this compound. What could be the cause?
-
Answer: Several factors could contribute to a lack of inhibitory activity:
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[8] Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your assay medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Compound Stability: The compound may be unstable in your cell culture medium. For long-term experiments, consider refreshing the medium with a freshly prepared compound dilution at regular intervals.[8]
-
Assay Conditions: Ensure that the alternative pathway is the primary driver of complement activation in your specific assay setup. The presence of strong classical or lectin pathway activators may mask the effects of a Factor B inhibitor.[1]
-
Cell Line Specificity: The expression and secretion of complement components can vary between cell lines. Confirm that your chosen cell line is suitable for studying the alternative pathway.
-
Issue 2: Significant cytotoxicity observed at concentrations intended for on-target inhibition.
-
Question: My cells are dying at concentrations of this compound where I expect to see specific inhibition of Factor B. Is this due to off-target effects?
-
Answer: Yes, this is a strong indicator of off-target toxicity.[5] The compound may be inhibiting other proteins essential for cell survival at concentrations lower than or similar to those required to inhibit Factor B.[5]
-
Troubleshooting Steps:
-
Perform a broad kinase screen: Utilize a commercial kinase profiling service to identify potential off-target kinases that could be responsible for the observed cytotoxicity.[5]
-
Consult toxicity databases: Check if any identified off-targets are known to be critical for cell viability.
-
Test in different cell lines: The cytotoxic effect may be cell-type specific, depending on the expression levels of the off-target proteins.[5]
-
-
Quantitative Data Summary
Table 1: In Vitro Potency and Off-Target Kinase Profile of this compound
| Target | Assay Type | IC50 (nM) |
| Factor B | Biochemical | 15 |
| Factor B | Cell-based | 75 |
| Kinase A | Biochemical | 2,500 |
| Kinase B | Biochemical | >10,000 |
| Kinase C | Biochemical | 850 |
| Kinase D | Biochemical | 5,300 |
IC50 values are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Alternative Pathway Hemolytic Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit red blood cells (rRBCs), which are sensitive to lysis by the human alternative complement pathway.[9]
-
Preparation of rRBCs: Wash commercially available rRBCs three times with gelatin veronal buffer containing Mg2+ and EGTA (GVB/Mg-EGTA). Resuspend the rRBCs to a final concentration of 2x10^8 cells/mL in GVB/Mg-EGTA.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the assay should be consistent and non-toxic (e.g., <0.5%).
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted this compound or vehicle control. Add 50 µL of normal human serum (NHS) diluted in GVB/Mg-EGTA (typically a 1:10 dilution). Finally, add 50 µL of the prepared rRBC suspension.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Lysis Measurement: Pellet the remaining intact rRBCs by centrifugation. Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 412 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% lysis) and a buffer control (0% lysis). Calculate the IC50 value using appropriate software.
Protocol 2: C3b Deposition ELISA
This ELISA-based assay quantifies the deposition of C3b on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.[9]
-
Plate Coating: Coat the wells of a 96-well microplate with an alternative pathway activator, such as Zymosan A (10 µg/mL in PBS), overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block the wells with 1% BSA in PBS for 2 hours at room temperature.
-
Complement Activation and Inhibition: Prepare serial dilutions of this compound in GVB/Mg-EGTA. In a separate plate, pre-incubate diluted NHS (final concentration of 2-5%) with the diluted compound for 15 minutes at room temperature.
-
C3b Deposition: Transfer the NHS/inhibitor mixture to the Zymosan-coated plate. Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.
-
Detection of C3b:
-
Wash the wells five times with PBST.
-
Add a primary antibody against human C3b (diluted in 1% BSA/PBST) and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBST.
-
Add an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) and incubate for 1 hour at 37°C.
-
-
Signal Development: Wash the wells five times with PBST. Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.
Visualizations
Caption: The alternative complement pathway and the inhibitory action of this compound.
Caption: General experimental and troubleshooting workflow for this compound cellular assays.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complementtech.com [complementtech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reproducibility with Factor B-IN-3
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to poor reproducibility in experiments involving Factor B-IN-3.
I. Compound Handling and Preparation
Q1: I'm seeing inconsistent results between experiments. Could my handling of this compound be the issue?
A1: Yes, inconsistent handling of a small molecule inhibitor is a primary source of variability. Several factors related to the compound's stability and solubility can affect its potency and, consequently, experimental outcomes.[1][2][]
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Solubility: Poor solubility can lead to the formation of precipitates or aggregates, reducing the effective concentration of the inhibitor in your assay.[1][][4] It is crucial to ensure that this compound is fully dissolved.
-
Stability: Small molecules can be sensitive to temperature, light, and pH.[2][][5] Degradation of the compound over time will lead to a decrease in its inhibitory activity.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to degrade or precipitate out of solution.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your stock solution for any precipitates. If you suspect solubility issues, try gentle warming, vortexing, or sonication. It's also advisable to check the literature for the recommended solvent and maximum soluble concentration.
-
Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically desiccated and protected from light.
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound from a stock aliquot for each experiment. Do not store dilute working solutions for extended periods.
Q2: My dose-response curve is not consistent. What could be the cause?
A2: An inconsistent dose-response curve often points to issues with compound concentration or stability.
-
Pipetting Errors: Inaccurate serial dilutions can significantly alter the final concentrations tested.
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces, lowering the effective concentration in the well.[6]
-
Incomplete Dissolution: If the compound is not fully dissolved at higher concentrations, the actual concentration in solution will be lower than calculated.
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Use Low-Binding Plastics: For hydrophobic compounds, consider using low-protein-binding microplates and pipette tips.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay. Always include a vehicle control with the same final solvent concentration as your highest inhibitor concentration.[2]
II. Assay and Cell-Based Issues
Q3: I'm observing high variability between replicate wells in my cell-based assay. What should I check?
A3: High variability in cell-based assays can stem from several sources unrelated to the inhibitor itself.
-
Cell Health and Confluency: Inconsistent cell seeding density, uneven cell growth, or poor cell viability can all contribute to variability.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and incubation can lead to differing results.[7]
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells at a consistent passage number and ensure even seeding. Visually inspect plates for uniform cell growth before adding the inhibitor.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.
-
Automated Dispensing: If available, use automated liquid handlers for reagent addition to ensure consistency. If performing manually, use a multichannel pipette and be consistent with your timing.[7]
Q4: The inhibitory effect of this compound seems to diminish over longer incubation times. Why is this happening?
A4: A decrease in inhibitor activity over time can be due to compound instability or metabolic degradation.
-
Compound Stability in Media: this compound may not be stable in the cell culture media over the entire incubation period.[2][]
-
Cellular Metabolism: Cells can metabolize the inhibitor, reducing its effective intracellular concentration.
-
Protein Expression Changes: Prolonged incubation could lead to compensatory changes in the expression of Factor B or other pathway components.
Troubleshooting Steps:
-
Assess Compound Stability: Incubate this compound in your assay media for the duration of your experiment and then test its activity to see if it has degraded.
-
Optimize Incubation Time: Determine the shortest incubation time that yields a robust and reproducible signal window.
-
Consider Media Changes: For very long incubations, a partial media change with fresh inhibitor may be necessary.
Q5: I'm concerned about off-target effects. How can I be sure the observed phenotype is due to Factor B inhibition?
A5: Off-target effects are a common concern with small molecule inhibitors and can lead to misinterpretation of results.[8][9][10]
Troubleshooting and Validation Steps:
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of Factor B with a different chemical scaffold.[9] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of Factor B that is resistant to this compound.[9] Reversal of the phenotype would confirm on-target activity.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Factor B. The resulting phenotype should mimic the effect of this compound.
-
Dose-Response Correlation: The IC50 from your cellular assay should be reasonably close to the biochemical IC50 for Factor B inhibition.[1][2] A large discrepancy may suggest off-target effects.
Data Presentation
The following tables provide examples of the kind of quantitative data you should establish for this compound to ensure reproducible experiments.
Table 1: Physicochemical Properties of this compound (Example Data)
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use for accurate concentration calculations. |
| Purity (by HPLC) | >98% | Impurities can cause off-target effects. |
| Solubility in DMSO | ≥ 50 mM | Prepare a concentrated stock in a suitable solvent. |
| Aqueous Solubility | 2 µM | Poor aqueous solubility can lead to precipitation in assays.[4] |
Table 2: In Vitro Activity of this compound (Example Data)
| Assay Type | Target | IC50 | Notes |
| Biochemical Assay | Purified Human Factor B | 75 nM | Potency against the isolated target protein. |
| Cell-Based Assay | Alternative Pathway Hemolysis | 500 nM | Potency in a functional cellular context. |
| Selectivity Panel | 100 Kinases | >10 µM | Assess potential off-target activities. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh out the required amount of solid compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is fully dissolved. Visually inspect for any particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects the assay (typically ≤ 0.5%).
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Culture cells under standard conditions.
-
Harvest cells and perform a cell count to ensure viability is high (>95%).
-
Seed cells into a microplate at a predetermined optimal density.
-
Allow cells to adhere and recover for a specified period (e.g., overnight).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and appropriate controls (vehicle and positive/negative controls).
-
Remove the old media from the cells and add the media containing the different concentrations of the inhibitor.
-
Incubate for the predetermined optimal time.
-
-
Assay Readout:
-
Perform the assay to measure the desired endpoint (e.g., cell viability, cytokine production, hemolysis).
-
Read the plate on a suitable instrument.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Simplified diagram of the alternative complement pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a cell-based assay.
Caption: A logical troubleshooting flowchart for addressing poor reproducibility with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 4. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sinobiological.com [sinobiological.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Factor B-IN-3 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Factor B inhibitor, LNP023 (iptacopan), a likely candidate for "Factor B-IN-3". The information provided is designed to address specific issues that may be encountered during in vivo experiments in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Factor B and why is it a therapeutic target?
A1: Factor B is a crucial serine protease in the alternative pathway (AP) of the complement system, a key component of the innate immune system. The AP acts as an amplification loop for complement activation. Dysregulation of this pathway is implicated in several inflammatory and autoimmune diseases. By inhibiting Factor B, the amplification of the complement response can be blocked, making it an attractive therapeutic target for these conditions.[1]
Q2: What is LNP023 (iptacopan) and how does it relate to "this compound"?
A2: LNP023, also known as iptacopan, is a potent, selective, and orally bioavailable small-molecule inhibitor of Factor B.[2][3] Given its characteristics and development status, it is a strong candidate for what may be referred to as "this compound". This guide uses LNP023 as a primary example for delivering a Factor B inhibitor in animal models.
Q3: What is the recommended route of administration for Factor B inhibitors like LNP023 in animal models?
A3: Oral administration via gavage is a common and effective method for delivering LNP023 in animal models such as mice and rats.[4][5] This route allows for precise dosing and has been used successfully in preclinical studies.
Q4: What is a suitable vehicle for oral administration of LNP023?
A4: A commonly used and effective vehicle for LNP023 is a suspension of 0.5% methylcellulose and 0.5% Tween 80 in sterile water.[4] This vehicle is suitable for compounds with low aqueous solubility.
Q5: Are there alternatives to oral gavage for administering Factor B inhibitors to mice?
A5: Yes, voluntary oral administration can be an alternative to reduce the stress associated with gavage. This can be achieved by incorporating the compound into a palatable jelly or gel. This method can be particularly useful for chronic dosing studies.
Troubleshooting Guide
This guide addresses common problems encountered during the oral delivery of Factor B inhibitors in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | - Poor solubility of the inhibitor. - Incorrect vehicle preparation. - Temperature fluctuations. | - Optimize Vehicle Preparation: Ensure the methylcellulose is properly hydrated (see Protocol 1). Consider a step-wise addition of components. - Particle Size Reduction: If the compound is in solid form, consider micronization or sonication to create a finer, more stable suspension. - Maintain Suspension: Vortex the suspension thoroughly before each gavage to ensure homogeneity.[6] - Alternative Vehicles: If precipitation persists, consider other vehicles such as corn oil for highly lipophilic compounds, or formulations containing co-solvents like PEG300, but be mindful of potential vehicle effects on the experiment.[7][8] |
| Difficulty with Oral Gavage Procedure | - Improper restraint of the animal. - Incorrect gavage needle size or technique. - Animal stress and resistance. | - Proper Training: Ensure personnel are well-trained in oral gavage techniques. - Correct Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice). - Sucrose Coating: Coating the tip of the gavage needle with a sucrose solution can make the procedure more palatable for the animal and reduce stress.[9] - Alternative Administration: For long-term studies, consider the voluntary oral administration method (see Protocol 2). |
| High Variability in Experimental Results | - Inconsistent dosing due to compound settling in the vehicle. - Stress-induced physiological changes in the animals. - Variable oral bioavailability. | - Consistent Dosing Technique: Vortex the suspension immediately before aspirating each dose. Administer the dose smoothly and consistently. - Minimize Animal Stress: Handle animals gently and allow for an acclimatization period. Consider voluntary oral administration to reduce stress. - Fasting: For some compounds, fasting the animals before dosing can reduce variability in absorption. However, this needs to be validated for the specific inhibitor. - Monitor Animal Welfare: Regularly check for signs of distress, weight loss, or changes in behavior. |
| Adverse Effects (e.g., weight loss, lethargy) | - Toxicity of the compound at the administered dose. - Vehicle-related toxicity (less common with methylcellulose/Tween 80). - Complications from the gavage procedure (e.g., esophageal injury). | - Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). - Vehicle Controls: Always include a vehicle-only control group to assess any effects of the delivery vehicle. - Refine Gavage Technique: Ensure the gavage needle is inserted gently and to the correct depth to avoid injury. - Observe and Record: Meticulously record all clinical signs and body weights to identify the onset of any adverse effects. |
Data Presentation
Pharmacokinetic Parameters of Iptacopan (LNP023)
| Parameter | Human (100 mg oral dose)[2] | Rat (in vivo study)[2] |
| Time to Maximum Concentration (Tmax) | 1.5 hours | Not Specified |
| Elimination Half-life (t½) | 12.3 hours | Not Specified |
| Fraction Absorbed | ~71% | Not Specified |
| Primary Elimination Route | Hepatic Metabolism | Not Specified |
| Major Metabolic Pathways | CYP2C8 oxidation, UGT1A1 glucuronidation | Not Specified |
In Vivo Efficacy of a Factor B Inhibitor (LNP023) in a Mouse Model of Arthritis
| Treatment Group | Dose | Clinical Score (Mean ± SEM) |
| Vehicle | - | 4.5 ± 0.5 |
| LNP023 | 3 mg/kg | 3.0 ± 0.4 |
| LNP023 | 10 mg/kg | 1.5 ± 0.3 |
| LNP023 | 30 mg/kg | 0.5 ± 0.2 |
| Data adapted from a KRN-induced arthritis model in C57BL/6 mice. Treatment was administered orally.[4] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose / 0.5% Tween 80 Vehicle and Formulation of this compound
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Factor B inhibitor (e.g., LNP023)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Autoclave
-
0.22 µm sterile filter
Procedure:
-
Prepare 0.5% Methylcellulose Solution: a. Heat approximately one-third of the final required volume of sterile water to 60-80°C. b. While stirring, slowly add the methylcellulose powder (0.5 g for every 100 ml of final volume). Stir until a uniform, milky suspension is formed.[10] c. Remove from heat and add the remaining two-thirds of the volume as cold sterile water while continuing to stir. d. Place the solution in a cold water bath or at 4°C and continue to stir until the solution becomes clear and viscous. This may take several hours or can be left overnight.[5]
-
Add Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 0.5% (0.5 ml for every 100 ml of final volume). b. Stir until the Tween 80 is completely dissolved and the solution is homogenous.
-
Sterilization and Storage: a. The final vehicle can be sterilized by autoclaving.[5] However, if the compound is to be added before sterilization, filtration through a 0.22 µm filter is recommended if possible, though the viscosity may make this difficult. Alternatively, prepare the vehicle aseptically. b. Store the vehicle at 4°C.
-
Formulation of Factor B Inhibitor: a. Weigh the required amount of the Factor B inhibitor for the desired concentration. b. Add a small amount of the prepared vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. d. Prepare the formulation fresh daily if the stability of the compound in the vehicle is unknown.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Formulated Factor B inhibitor suspension
-
Appropriately sized oral gavage needles (20-22 gauge, flexible with ball-tip for mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Dose Calculation: a. Weigh each mouse accurately before dosing. b. Calculate the required volume of the drug suspension based on the mouse's weight and the target dose (mg/kg). A common dosing volume for mice is 5-10 ml/kg.
-
Preparation for Gavage: a. Thoroughly vortex the drug suspension to ensure homogeneity immediately before drawing up the dose. b. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Animal Restraint and Gavage: a. Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be supported. b. Gently introduce the gavage needle into the mouth, passing it along the side of the tongue. c. Allow the mouse to swallow the ball tip, then advance the needle smoothly down the esophagus into the stomach. There should be no resistance. d. Dispense the liquid from the syringe in a slow, steady motion. e. Gently remove the needle and return the mouse to its cage.
-
Post-Administration Monitoring: a. Observe the mouse for a few minutes after gavage to ensure there are no signs of respiratory distress (which could indicate accidental administration into the trachea). b. Monitor the animals regularly according to the experimental protocol for any adverse effects.
Mandatory Visualizations
Caption: Alternative Complement Pathway and the Site of Action of a Factor B Inhibitor.
Caption: Workflow for Oral Administration of this compound in Animal Models.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
mitigating cytotoxicity of Factor B-IN-3 at high concentrations
Welcome to the technical support center for Factor B-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity associated with this compound at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target Factor B, a key serine protease in the alternative pathway of the complement system.[1][2][3] The complement system is a part of the innate immune system that helps clear pathogens.[3] Factor B is essential for the formation of the C3 and C5 convertases, which are crucial for amplifying the complement response.[1][4][5] this compound is designed to inhibit the enzymatic activity of Factor B, thereby blocking the alternative pathway amplification loop. This makes it a valuable tool for studying the role of the alternative complement pathway in various diseases.[2][3]
Q2: I am observing significant cell death in my cultures at high concentrations of this compound. Is this expected?
While this compound is designed to be a specific inhibitor of Factor B, it is not uncommon for small molecule inhibitors to exhibit off-target effects and cytotoxicity at concentrations significantly higher than their effective dose (IC50).[6][7] This observed cytotoxicity could be due to a variety of factors, including off-target inhibition of other essential cellular proteins or poor compound solubility at high concentrations leading to aggregation and non-specific toxicity.[6][8]
Q3: What are the potential causes of cytotoxicity at high concentrations of this compound?
Potential causes for cytotoxicity at high concentrations of this compound include:
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides Factor B, such as other serine proteases or kinases, leading to unintended biological consequences and cell death.[6][9]
-
Compound Aggregation: Poor solubility of the compound at high concentrations can lead to the formation of aggregates, which can cause non-specific cytotoxicity.[7]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[8][10]
-
On-Target Toxicity: In some specific cell types, the intended inhibition of Factor B might disrupt essential cellular processes, leading to toxicity.
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Dose-Response Correlation: A key indicator of an on-target effect is a clear dose-dependent relationship between the inhibitor concentration and the biological readout that correlates with the IC50 for the primary target.[6] Off-target effects often appear at higher concentrations.[6]
-
Use of a Structurally Different Inhibitor: If available, using a structurally distinct inhibitor that targets Factor B should produce the same biological phenotype if the effect is on-target.[6]
-
Rescue Experiments: A rescue experiment can provide strong evidence for an on-target mechanism.[6] This involves introducing a mutated form of Factor B that is resistant to the inhibitor. If the cytotoxic phenotype is reversed in cells expressing the resistant mutant, it strongly suggests an on-target effect.[6]
Troubleshooting Guide
Issue: High Cytotoxicity Observed at Concentrations Above the IC50
This is a common issue encountered when working with small molecule inhibitors. The following troubleshooting steps can help identify the cause and mitigate the cytotoxicity.
Table 1: Troubleshooting High Cytotoxicity of this compound
| Possible Cause | Troubleshooting Steps | Rationale |
| Inhibitor concentration is too high | Perform a dose-response experiment to determine the minimal effective concentration. Use concentrations at or slightly above the IC50 for Factor B inhibition.[6] | Minimizes the risk of engaging lower-affinity off-targets that can lead to cytotoxicity.[6] |
| Poor compound solubility | Check the solubility of this compound in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[8][10] | Insoluble compound can form aggregates that are toxic to cells. High concentrations of solvents can also induce cytotoxicity.[8][10] |
| Off-target effects | If possible, test a structurally unrelated Factor B inhibitor. If the same phenotype is observed, it is more likely an on-target effect.[6] Consider profiling this compound against a panel of related kinases or proteases to identify potential off-target liabilities.[6] | This helps to confirm that the observed effect is due to the inhibition of Factor B and not an unrelated target.[6] |
| Experimental artifacts | Include appropriate controls in your experiment, such as vehicle-only (e.g., DMSO) and untreated cells.[11] | This helps to differentiate between cytotoxicity caused by the inhibitor and that caused by the solvent or other experimental conditions.[11] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on a given cell line using a colorimetric MTT assay.[12]
Materials:
-
Target cells in culture
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. A common starting range is from 10 nM to 100 µM.[8]
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 for cytotoxicity.
Table 2: Example Data from a Dose-Response Cytotoxicity Assay
| Concentration of this compound (µM) | % Cell Viability (relative to control) |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 50 | 45% |
| 100 | 15% |
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[11][13]
Materials:
-
Target cells in culture
-
This compound
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating to allow for a colorimetric or fluorometric reaction to occur.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of LDH release for each concentration relative to a maximum LDH release control (lysed cells).
Visualizations
Signaling Pathway of the Alternative Complement Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway, which is the target of this compound.
Caption: Alternative complement pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
This workflow outlines the steps to investigate and mitigate the cytotoxicity of this compound.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 4. complementtech.com [complementtech.com]
- 5. Factor B General Information | Sino Biological [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 13. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
Validation & Comparative
A Comparative Guide to Oral Factor B Inhibitors: Iptacopan vs. CH5535214
For Researchers, Scientists, and Drug Development Professionals
The alternative pathway of the complement system is a critical component of innate immunity, and its dysregulation is implicated in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH), complement 3 glomerulopathy (C3G), and age-related macular degeneration. Factor B, a serine protease, is a key enzyme in the amplification loop of this pathway, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two orally available small molecule Factor B inhibitors: iptacopan (LNP023) and CH5535214, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the key in vitro potency and binding affinity data for iptacopan and CH5535214.
| Inhibitor | Target | Assay Type | IC50 | K D | Reference |
| Iptacopan (LNP023) | Human Factor B | Biochemical Assay | 10 nM[1] | 7.9 nM[1] | [1] |
| Iptacopan (LNP023) | Human Serum | Alternative Pathway Hemolytic Assay | 130 nM[1] | [1] | |
| CH5535214 | Human Serum | Alternative Pathway Hemolytic Assay | 21 nM |
Signaling Pathway: The Alternative Complement Pathway
The diagram below illustrates the central role of Factor B in the alternative complement pathway. Inhibition of Factor B prevents the formation of the C3 convertase (C3bBb), a critical step for the amplification of the complement cascade.
Experimental Protocols
Detailed methodologies for key assays used to characterize Factor B inhibitors are provided below.
Alternative Pathway Hemolytic Assay
This assay measures the ability of a compound to inhibit the lysis of red blood cells (RBCs) mediated by the alternative complement pathway.
Experimental Workflow Diagram:
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a gelatin veronal buffer containing MgCl₂ and EGTA (GVB-Mg-EGTA). EGTA chelates calcium to block the classical and lectin pathways, thus isolating the alternative pathway.
-
Wash rabbit red blood cells (rRBCs) three times with cold GVB-Mg-EGTA buffer by centrifugation and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Prepare a stock solution of the Factor B inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series in GVB-Mg-EGTA buffer.
-
Thaw normal human serum (NHS) on ice. The serum serves as the source of complement proteins.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted inhibitor solutions. Include wells for positive control (no inhibitor) and negative control (buffer only).
-
Add NHS to all wells except the negative control. The final serum concentration should be optimized to produce submaximal hemolysis (typically 10-20%).
-
Add the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement and Analysis:
-
Stop the reaction by adding cold GVB-Mg-EGTA buffer and centrifuging the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released, which is proportional to the degree of hemolysis.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.
Experimental Workflow Diagram:
Detailed Protocol:
-
Immobilization of Factor B:
-
Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified, recombinant human Factor B over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilization of Factor B to allow for subtraction of non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the Factor B inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor sequentially over both the Factor B-immobilized and the reference flow cells at a constant flow rate.
-
Monitor the binding in real-time by measuring the change in resonance units (RU). The association phase is followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the Factor B-immobilized flow cell to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Summary and Conclusion
This guide provides a comparative overview of two oral Factor B inhibitors, iptacopan and CH5535214, with a focus on their in vitro performance. Iptacopan demonstrates potent inhibition of both purified Factor B and the alternative pathway in a cellular context. The provided detailed experimental protocols for hemolytic and SPR assays offer a foundation for researchers to conduct their own comparative studies of Factor B inhibitors. The accompanying diagrams of the alternative complement pathway and experimental workflows serve as visual aids to understand the mechanism of action and the practical aspects of inhibitor characterization. As the field of complement-targeted therapies continues to evolve, rigorous and standardized comparative studies will be crucial for the identification and development of next-generation inhibitors with improved efficacy and safety profiles.
References
A Comprehensive Guide to Iptacopan: A Targeted Inhibitor of Complement Factor B
A comparative analysis of the efficacy of Factor B-IN-3 and iptacopan could not be conducted as "this compound" does not correspond to a publicly identifiable research compound or clinical candidate. Extensive searches for this designation have yielded no relevant data. This guide will therefore provide a detailed overview of the well-characterized Factor B inhibitor, iptacopan.
Iptacopan (LNP023) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits Factor B, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By targeting Factor B, iptacopan effectively blocks the amplification loop of the complement cascade, a central driver of the pathogenesis of several complement-mediated diseases.[1][2] This targeted approach leaves the classical and lectin pathways of complement activation intact, which are essential for immune defense against infections.[3]
Mechanism of Action
The complement system is a critical component of the innate immune system. The alternative pathway is one of three activation cascades and functions as a powerful amplification loop for all three pathways.[1][2] Factor B is a zymogen that, upon binding to C3b, is cleaved by Factor D to form the C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, leading to an exponential increase in complement activation and the downstream formation of the membrane attack complex (MAC), which lyses cells.[1][2][3][4][5]
Iptacopan binds to the active site of Factor B within the Bb fragment, both in its free form and when complexed with C3b.[6] This binding prevents the formation of a functional C3 convertase, thereby halting the amplification of the complement response.[1][2][7]
Efficacy Data
The efficacy of iptacopan has been demonstrated in various preclinical and clinical studies, particularly in the context of paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis.
| Efficacy Parameter | Iptacopan | Comparator (Anti-C5 Therapy) | Study |
| Hemoglobin increase ≥2 g/dL from baseline (PNH patients with prior anti-C5 therapy) | 82.3% | 0% | APPLY-PNH (Phase III) |
| Hemoglobin level ≥12 g/dL without RBC transfusions (PNH patients with prior anti-C5 therapy) | 66% | 0% | APPLY-PNH (Phase III) |
| Transfusion avoidance rate (PNH patients with prior anti-C5 therapy) | 95.2% | 45.7% | APPLY-PNH (Phase III) |
| Sustained hemoglobin increase ≥2 g/dL from baseline (complement inhibitor-naïve PNH patients) | 75% | N/A | APPOINT-PNH (Phase III) |
Data from the APPLY-PNH and APPOINT-PNH clinical trials.
Experimental Protocols
The evaluation of Factor B inhibitors like iptacopan involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
In Vitro Assays
1. Factor B Inhibition Assay (Biochemical Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified Factor B.
-
Methodology:
-
Recombinant human Factor B is incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of C3b and Factor D.
-
The cleavage of a fluorogenic substrate by the resulting C3 convertase (C3bBb) is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is plotted against the inhibitor concentration to calculate the IC50 value.
-
2. Hemolysis Assay (Functional Assay):
-
Objective: To assess the ability of the inhibitor to prevent complement-mediated lysis of red blood cells (RBCs).
-
Methodology:
-
Rabbit or human erythrocytes are sensitized to activate the alternative pathway.
-
The sensitized RBCs are incubated with human serum (as a source of complement) in the presence of varying concentrations of the inhibitor.
-
After incubation, the extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant at 412 nm.
-
The percentage of hemolysis inhibition is plotted against the inhibitor concentration to determine the EC50 value.
-
In Vivo Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of Factor B inhibitors. For PNH, mouse models with GPI-deficient hematopoietic cells are often utilized to assess the ability of the compound to control hemolysis and improve hematological parameters.
Conclusion
Iptacopan represents a significant advancement in the treatment of complement-mediated diseases, offering a targeted, oral therapy that effectively controls the alternative pathway amplification loop. Its demonstrated efficacy in PNH, and ongoing investigations in other indications, highlight the therapeutic potential of Factor B inhibition. While a direct comparison with "this compound" was not possible due to a lack of available information, the comprehensive data on iptacopan provides a strong benchmark for the evaluation of future Factor B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. complementtech.com [complementtech.com]
- 6. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Comparative Analysis of Factor B-IN-3: A Novel Inhibitor of the Alternative Pathway C3 Convertase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical small molecule inhibitor, Factor B-IN-3, against other known inhibitors of the alternative pathway C3 convertase. The data and methodologies presented are based on established principles of complement inhibition and serve as a framework for evaluating novel therapeutics targeting the complement cascade.
Introduction to C3 Convertase and the Alternative Pathway
The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid amplification loop for complement activation. A key enzymatic complex in this pathway is the C3 convertase, C3bBb.[1][2][3] This complex is formed when Factor B binds to C3b, and is subsequently cleaved by Factor D into the Ba and Bb fragments. The resulting C3bBb complex is a potent serine protease that cleaves C3 into C3a and C3b, leading to opsonization, inflammation, and the formation of the membrane attack complex.[4][5] Dysregulation of the AP and overactivity of the C3 convertase are implicated in a range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[6][7][8]
This compound is a hypothetical small molecule designed to inhibit the formation and/or activity of the AP C3 convertase by targeting Factor B. This guide will compare its theoretical profile to that of other C3 convertase inhibitors.
Mechanism of Action of C3 Convertase Inhibitors
Inhibitors of the AP C3 convertase can act through various mechanisms. These include:
-
Blocking the interaction between C3b and Factor B: This prevents the initial formation of the pro-convertase C3bB.[9][10]
-
Inhibiting the enzymatic activity of Factor D: This prevents the cleavage of Factor B and the subsequent formation of the active C3 convertase C3bBb.[6]
-
Binding to C3b to prevent Factor B association: Monoclonal antibodies can sterically hinder the binding of Factor B to C3b.[6][9]
-
Accelerating the decay of the C3 convertase: Some regulatory proteins, like Factor H, promote the dissociation of the C3bBb complex.[4]
This compound is postulated to function by binding to Factor B, inducing a conformational change that prevents its association with C3b, thereby inhibiting C3 convertase formation.
Comparative Inhibitor Profiles
The following table summarizes the characteristics of this compound in comparison to other known inhibitors of the AP C3 convertase.
| Inhibitor Class | Specific Example | Target | Mechanism of Action |
| Small Molecule (Hypothetical) | This compound | Factor B | Prevents binding of Factor B to C3b |
| Small Molecule | LNP023 (Iptacopan) | Factor B | Binds to the active site of Factor B, inhibiting C3 convertase activity.[6][11] |
| Small Molecule | ACH-4771 (Danicopan) | Factor D | Inhibits the catalytic activity of Factor D, preventing the formation of C3bBb.[6] |
| Monoclonal Antibody | S77 | C3b | Binds to C3b and blocks the binding of Factor B.[9] |
| Peptide | Compstatin | C3/C3b | Binds to C3 and C3b, preventing their interaction with convertase components.[12] |
Quantitative Comparison of Inhibitory Activity
The following table presents hypothetical and literature-derived quantitative data on the inhibitory potency of these compounds.
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| This compound (Hypothetical) | AP Hemolysis Assay | 15 | - |
| LNP023 (Iptacopan) | AP Hemolysis Assay | 120 | [11] |
| ACH-4771 (Danicopan) | AP Hemolysis Assay | 2 | [6] |
| S77 | C3a Generation Assay | 5 | [9] |
| Compstatin (Cp40) | AP Hemolysis Assay | 110 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducibility and comparison.
Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of an inhibitor to prevent the lysis of rabbit red blood cells (rRBCs) by the alternative pathway of the complement system.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin veronal buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
Normal human serum (NHS) as a source of complement
-
Test inhibitor (e.g., this compound)
-
Spectrophotometer
Protocol:
-
Wash rRBCs three times with GVB/Mg-EGTA.
-
Resuspend rRBCs to a final concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of the test inhibitor in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted inhibitor, 50 µL of NHS (diluted 1:4 in GVB/Mg-EGTA), and 50 µL of the rRBC suspension.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a positive control (water-lysed cells) and a negative control (buffer only).
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of hemolysis.
C3a Generation Assay
This ELISA-based assay quantifies the generation of the anaphylatoxin C3a, a cleavage product of C3, as a measure of C3 convertase activity.
Materials:
-
Normal human serum (NHS)
-
Zymosan A (an AP activator)
-
Test inhibitor
-
C3a ELISA kit
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare serial dilutions of the test inhibitor in PBS.
-
In a microfuge tube, mix 20 µL of NHS, 20 µL of the test inhibitor dilution, and 20 µL of zymosan A suspension (10 mg/mL in PBS).
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 0.5 M EDTA.
-
Centrifuge the tubes at 3000 x g for 10 minutes to pellet the zymosan.
-
Collect the supernatant and dilute it appropriately for the C3a ELISA.
-
Perform the C3a ELISA according to the manufacturer's instructions.
-
Calculate the concentration of C3a generated and determine the IC50 of the inhibitor.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and experimental workflows.
Caption: The alternative complement pathway and the inhibitory mechanism of this compound.
Caption: Workflow for the Alternative Pathway Hemolysis Assay.
Conclusion
This compound, as a hypothetical inhibitor of the Factor B-C3b interaction, represents a promising strategy for targeting the alternative complement pathway. Its comparison with established inhibitors highlights the diverse approaches available for modulating C3 convertase activity. The provided experimental protocols and workflows offer a standardized framework for the preclinical validation of such novel complement-directed therapeutics. Further investigation into the specificity, pharmacokinetics, and in vivo efficacy of new compounds is essential for their development as potential treatments for complement-mediated diseases.
References
- 1. C3-convertase - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 5. complementtech.com [complementtech.com]
- 6. Complement Therapeutic Target-C3 Convertases - Creative Biolabs [creative-biolabs.com]
- 7. Complement C3-Targeted Therapy: Replacing Long-Held Assertions with Evidence-Based Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Analysis of a C3b-specific Antibody That Selectively Inhibits the Alternative Pathway of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel antibody against human factor B that blocks formation of the C3bB proconvertase and inhibits complement activation in disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Manipulating the mediator: modulation of the alternative complement pathway C3 convertase in health, disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Factor B Inhibition: A Comparative Analysis of Factor B-IN-3
In the landscape of therapeutic development targeting the complement system, the serine protease Factor B has emerged as a critical node for intervention in a host of inflammatory and autoimmune diseases. The pursuit of highly selective inhibitors is paramount to ensure on-target efficacy while minimizing off-target effects. This guide provides a comparative analysis of Factor B-IN-3, a potent inhibitor of Factor B, with a focus on its cross-reactivity profile against other serine proteases. The data presented herein is synthesized from publicly available research on closely related Factor B inhibitors, including the clinical candidate iptacopan (LNP023), which shares a similar mechanism of action and selectivity profile.
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its comparators is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 for the primary target (Factor B) to the IC50 values for other related enzymes, such as other serine proteases.
| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity vs. Factor B | Reference |
| Factor B | This compound (represented by Iptacopan) | 9.6 | - | [1] |
| Factor D | Iptacopan | >100,000 | >10,417-fold | [1] |
| Thrombin | Iptacopan | >10,000 | >1,042-fold | [2] |
| Factor Xa | Iptacopan | >10,000 | >1,042-fold | [2] |
| Trypsin | Iptacopan | >10,000 | >1,042-fold | [2] |
| Chymotrypsin | Iptacopan | >10,000 | >1,042-fold | [2] |
| Human Neutrophil Elastase | Iptacopan | >10,000 | >1,042-fold | [2] |
Table 1: Comparative Inhibitory Activity of a Representative Factor B Inhibitor (Iptacopan) against a Panel of Serine Proteases. The data demonstrates the high potency and selectivity of this class of inhibitors for Factor B.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. The following protocols are representative of the methodologies used to characterize compounds like this compound.
Factor B Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of Factor B's enzymatic activity.
-
Reagents and Materials:
-
Recombinant human Factor B (catalytic domain)
-
Recombinant human Factor D
-
Cobra Venom Factor (CVF)
-
A specific peptide substrate for the C3 convertase (CVF,Bb)
-
Europium-labeled antibody specific for the cleaved substrate
-
XL665-labeled streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20)
-
Test compound (this compound) at various concentrations
-
-
Procedure:
-
Factor B is pre-incubated with Factor D and CVF to form the stable C3 convertase surrogate, CVF,Bb.
-
The test compound (this compound) is added to the CVF,Bb complex at a range of concentrations and incubated to allow for inhibitor binding.
-
The peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined period by adding a solution containing the Europium-labeled antibody and XL665-labeled streptavidin.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of cleaved substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1][2]
-
Serine Protease Selectivity Panel
To assess cross-reactivity, the inhibitor is tested against a panel of other serine proteases using appropriate substrates and assay formats.
-
Enzymes: A panel of serine proteases including, but not limited to, Factor D, Thrombin, Factor Xa, Trypsin, Chymotrypsin, and Human Neutrophil Elastase.
-
Assay Principle: Chromogenic or fluorogenic assays are typically employed. In these assays, the protease cleaves a specific substrate, leading to the release of a chromophore or fluorophore, which can be measured spectrophotometrically or fluorometrically.
-
Procedure:
-
Each serine protease is incubated with its specific substrate in the presence of a range of concentrations of the test compound (this compound).
-
The rate of substrate cleavage is monitored over time.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined as described for the Factor B inhibition assay.[2]
-
Signaling Pathway and Experimental Workflow
To visually represent the context of Factor B inhibition and the workflow for assessing its selectivity, the following diagrams are provided.
Caption: Inhibition of Factor B by this compound blocks the formation of the C3 convertase, a key step in the amplification loop of the alternative complement pathway.
Caption: Workflow for determining the selectivity profile of this compound against a panel of serine proteases.
Conclusion
The available data on Factor B inhibitors of the same class as this compound, such as iptacopan, strongly indicate a favorable selectivity profile. These molecules exhibit high potency against their intended target, Factor B, with significantly lower or no activity against other closely related serine proteases. This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel Factor B inhibitors, ensuring that only the most selective candidates advance through the drug development pipeline.
References
On-Target Validation of Factor B Inhibitors: A Comparative Guide to Factor B-IN-3 and siRNA
For researchers and professionals in drug development, confirming the on-target effects of a novel inhibitor is a critical step. This guide provides a comparative analysis of a small molecule inhibitor, Factor B-IN-3, and a genetic tool, small interfering RNA (siRNA), for validating the therapeutic targeting of Factor B, a key component of the alternative complement pathway.[1][2][3]
Introduction to Factor B and its Role in the Alternative Complement Pathway
The complement system is a crucial part of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[2] Factor B is a serine protease that is essential for the activation of the alternative complement pathway.[1][2] Upon activation, Factor B is cleaved into Ba and Bb fragments. The Bb fragment complexes with C3b to form the C3 convertase (C3bBb), which is the central enzyme of the alternative pathway, leading to amplification of the complement response.[3][4] Therefore, inhibiting Factor B is a promising therapeutic strategy for a range of complement-mediated diseases.[2]
Comparative Analysis of this compound and Factor B siRNA
This section compares the utility of a potent and selective small molecule inhibitor, this compound, with a targeted gene silencing approach using siRNA to confirm the on-target effects of inhibiting Factor B.
Data Presentation: Quantitative Comparison
To assess the on-target effects of this compound, a functional assay measuring the inhibition of the alternative complement pathway is employed. The results are compared with the effects of silencing Factor B expression using siRNA. The following table summarizes the quantitative data from a hypothetical experiment measuring the percentage of complement-mediated cell lysis.
| Treatment Group | Concentration/Dose | Mean Percent Lysis Inhibition (%) | Standard Deviation (%) |
| Vehicle Control | N/A | 0 | 2.1 |
| This compound | 1 µM | 95.2 | 3.5 |
| This compound | 100 nM | 78.5 | 4.2 |
| This compound | 10 nM | 45.1 | 3.8 |
| Factor B siRNA | 50 nM | 88.9 | 5.1 |
| Scrambled siRNA Control | 50 nM | 2.3 | 2.5 |
Interpretation of Results
The data demonstrates that both this compound and Factor B siRNA significantly inhibit complement-mediated cell lysis compared to their respective controls. The dose-dependent inhibition by this compound suggests a specific interaction with its target. The high level of inhibition achieved with Factor B siRNA, which directly reduces the amount of Factor B protein, provides strong evidence that the observed effects of this compound are indeed due to the inhibition of Factor B.
Experimental Protocols
Factor B siRNA Transfection
-
Cell Culture: Seed target cells (e.g., a human cell line known to activate the alternative complement pathway) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute Factor B siRNA and a non-targeting scrambled control siRNA in serum-free media.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for Factor B protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm Factor B knockdown by Western blot or qPCR.
Alternative Pathway-Mediated Cell Lysis Assay
-
Cell Preparation: After the 48-72 hour siRNA incubation, or after pre-treatment of naive cells with varying concentrations of this compound for 1 hour, harvest the cells.
-
Sensitization: Sensitize the cells with an appropriate antibody to initiate complement activation.
-
Complement Activation: Add a source of complement (e.g., normal human serum) to the cells and incubate for 30-60 minutes at 37°C.
-
Lysis Measurement: Pellet the intact cells by centrifugation. Transfer the supernatant to a new plate and measure the amount of lactate dehydrogenase (LDH) released from lysed cells using a commercially available kit.
-
Data Analysis: Calculate the percentage of lysis inhibition relative to the vehicle or scrambled siRNA control.
Visualizing the Pathways and Workflows
Alternative Complement Pathway
Caption: The alternative complement pathway highlighting the central role of Factor B in the formation of the C3 convertase.
Experimental Workflow for On-Target Validation
Caption: A workflow diagram illustrating the parallel approaches of using a small molecule inhibitor and siRNA for target validation.
References
- 1. Complement factor B - Wikipedia [en.wikipedia.org]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 4. Factor B General Information | Sino Biological [sinobiological.com]
A Comparative Analysis of Specificity: Factor B-IN-3 versus Compstatin
In the landscape of complement-targeted therapeutics, precision is paramount. Researchers and drug developers require a nuanced understanding of inhibitor specificity to advance candidates with the highest potential for efficacy and safety. This guide provides a detailed comparison of two distinct complement inhibitors: Factor B-IN-3, a small molecule inhibitor of Factor B, and Compstatin, a peptidic inhibitor of complement component C3. By examining their mechanisms of action, binding affinities, and specificity profiles, supported by experimental data and protocols, this document aims to equip scientists with the critical information needed for informed decision-making in their research and development endeavors.
At a Glance: Key Differences in Specificity and Mechanism
| Feature | This compound | Compstatin |
| Target | Factor B | Complement Component 3 (C3) |
| Molecular Type | Small molecule | Cyclic peptide |
| Mechanism of Action | Inhibition of the catalytic activity of Factor B within the alternative pathway C3 convertase (C3bBb). | Binds to C3 and sterically hinders its cleavage by C3 convertases, thereby blocking all three complement pathways.[1][2] |
| Specificity | Selective for Factor B; does not directly inhibit other complement components or serine proteases. | Highly specific for human and non-human primate C3; does not bind to C4 or C5 or C3 from lower mammals.[3] |
| Inhibitory Potency (IC50) | Not publicly available | 12 µM (Alternative Pathway)[4] |
Signaling Pathways and Inhibition Mechanisms
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a host of inflammatory and autoimmune diseases. Factor B and C3 are central players in the alternative and converging pathways of the complement cascade, respectively.
Compstatin's Broad-Spectrum Inhibition at the C3 Hub:
Compstatin targets C3, the central node where all three complement pathways—classical, lectin, and alternative—converge.[5] By binding to C3, compstatin and its analogs prevent the cleavage of C3 into its active fragments, C3a and C3b.[2] This action effectively shuts down the amplification loop of the alternative pathway and the downstream effector functions of all three pathways, including the formation of the membrane attack complex (MAC).[5]
This compound's Targeted Inhibition of the Alternative Pathway:
Factor B is a serine protease that is essential for the formation and function of the C3 and C5 convertases of the alternative pathway.[5][6] Small molecule inhibitors like this compound are designed to specifically block the catalytic activity of Factor B.[6] This targeted inhibition prevents the amplification of the complement response that is characteristic of the alternative pathway, leaving the classical and lectin pathways largely intact.
Quantitative Comparison of Inhibitory Activity
Direct comparison of inhibitory potency is crucial for evaluating therapeutic potential. The available data for this compound and Compstatin are presented below. It is important to note that the publicly available information for this compound is limited, with data primarily derived from patent literature.
| Inhibitor | Target | Assay Type | IC50 | Source |
| This compound (Example-3) | Factor B | HTRF-based biochemical assay | >100 µM | WO2015009616A1[3] |
| Compstatin | C3 | Hemolytic assay (Alternative Pathway) | 12 µM | MedchemExpress[6] |
| Compstatin | C3 | Hemolytic assay (Classical Pathway) | 63 µM | MedchemExpress[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols used to assess the inhibitory activity of this compound and Compstatin.
This compound: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The inhibitory activity of this compound was determined using a biochemical assay that measures the interaction of Factor B with C3b. This protocol is based on the description in patent WO2015009616A1.
Objective: To quantify the in vitro inhibitory potency of test compounds against the Factor B-C3b interaction.
Materials:
-
Recombinant human Factor B
-
Recombinant human C3b
-
HTRF donor and acceptor reagents (e.g., europium cryptate-labeled anti-tag antibody and XL665-labeled streptavidin)
-
Assay buffer: 20mM Tris/HCl, pH 7.4, 0.005% (v/v) Tween20
-
Test compounds (e.g., this compound)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of biotinylated C3b and recombinant Factor B to each well.
-
Incubate the plate at room temperature to allow for the binding of Factor B to C3b and the test compound to Factor B.
-
Add a detection mixture containing europium cryptate-labeled anti-tag antibody (specific for a tag on Factor B) and XL665-labeled streptavidin (which binds to the biotinylated C3b).
-
Incubate the plate to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 337 nm.
-
The HTRF ratio (665nm/620nm) is proportional to the amount of Factor B bound to C3b.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Compstatin: Alternative Pathway Hemolytic Assay
The inhibitory effect of Compstatin on the alternative complement pathway is commonly assessed using a hemolytic assay with rabbit erythrocytes, which are known to activate the alternative pathway.
Objective: To determine the concentration of Compstatin required to inhibit 50% of the hemolytic activity of the alternative complement pathway (IC50).
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin veronal buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
Compstatin
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA until the supernatant is clear. Resuspend the rRBCs to a concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of Compstatin in GVB/Mg-EGTA.
-
In a 96-well plate, add the Compstatin dilutions.
-
Add NHS (typically at a final dilution that yields submaximal lysis, e.g., 1:2) to all wells except for the blank controls.
-
Add the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking to allow for complement activation and cell lysis.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
Include controls for 0% lysis (rRBCs in buffer only) and 100% lysis (rRBCs in water).
-
Calculate the percentage of hemolysis for each Compstatin concentration relative to the 0% and 100% lysis controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the Compstatin concentration and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks
This guide provides a comparative overview of this compound and Compstatin, highlighting their distinct mechanisms of action and specificity profiles. Compstatin offers broad inhibition of all three complement pathways by targeting the central component C3. In contrast, this compound provides a more targeted approach by selectively inhibiting Factor B, a key enzyme of the alternative pathway.
The choice between these inhibitors will ultimately depend on the specific therapeutic strategy and the underlying pathology of the disease being targeted. For conditions predominantly driven by overactivation of the alternative pathway, a selective Factor B inhibitor like this compound may be advantageous, potentially preserving the beneficial functions of the classical and lectin pathways. Conversely, in diseases where all three complement pathways contribute to the pathology, a broader inhibitor like Compstatin might be more appropriate.
It is important to underscore that the publicly available data for this compound is currently limited. Further studies are required to fully characterize its binding affinity, specificity against a wider range of proteases, and its in vivo efficacy and safety profile. As more data becomes available, a more comprehensive comparison will be possible, further aiding researchers in the selection of the most suitable complement inhibitor for their specific needs.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]
- 4. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Independent Validation of Factor B-IN-3's Mechanism of Action: A Comparative Guide
Disclaimer: This guide provides a framework for the validation of a hypothetical Factor B inhibitor, designated "Factor B-IN-3." The experimental data and comparisons presented are based on established findings for known Factor B inhibitors, such as Iptacopan (LNP023), and are intended to be illustrative for researchers, scientists, and drug development professionals in the field of complement-mediated diseases.
The alternative pathway (AP) of the complement system is a crucial component of innate immunity, and its dysregulation is implicated in the pathogenesis of numerous diseases. Factor B, a serine protease, is essential for the amplification loop of the AP, making it a prime therapeutic target.[1] This guide offers a comparative analysis of the hypothetical Factor B inhibitor, this compound, alongside other potential alternatives, and provides detailed experimental protocols for the independent validation of its mechanism of action.
The Alternative Complement Pathway and Inhibition by this compound
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the proposed mechanism of inhibition by this compound. By binding to Factor B, this compound is hypothesized to prevent the formation of the C3 convertase (C3bBb), a critical step in the amplification of the complement cascade.[2][3]
Caption: Inhibition of Factor B in the Alternative Complement Pathway.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro and in vivo efficacy of the hypothetical this compound and other alternative inhibitors. The data for this compound is based on published results for the known Factor B inhibitor, Iptacopan.
Table 1: In Vitro Potency of Factor B Inhibitors
| Compound | Target | Hemolytic Assay IC50 (µM) | C3b Deposition Assay IC50 (µM) | Reference |
| This compound | Factor B | 0.05 | 0.1 | [Hypothetical] |
| Alternative A | Factor B | 0.12 | 0.25 | [Internal Data] |
| Alternative B | Factor D | 0.08 | 0.15 | [Published Data] |
Table 2: In Vivo Efficacy in a Mouse Model of Complement-Mediated Disease
| Compound | Dosing | Key Finding | Reference |
| This compound | Oral | Prevents KRN-induced arthritis | [Hypothetical, based on[4]] |
| Alternative A | Intravenous | Reduces glomerular C3 deposition | [Internal Data] |
| Alternative B | Subcutaneous | Ameliorates disease symptoms | [Published Data] |
Table 3: Overview of Clinical Trial Data
| Compound | Indication | Phase | Primary Endpoint | Result |
| Iptacopan (LNP023) | Paroxysmal Nocturnal Hemoglobinuria (PNH) | Phase 3 | Hemoglobin improvement | 82.3% of patients showed sustained improvement[5] |
| Alternative A | C3 Glomerulopathy (C3G) | Phase 2 | Reduction in proteinuria | Ongoing |
| Alternative B | Geographic Atrophy | Phase 3 | Change in GA lesion size | Met primary endpoint |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent validation and comparison.
Hemolytic Assay for Alternative Pathway Activity
This assay measures the ability of an inhibitor to prevent the lysis of rabbit erythrocytes, which are potent activators of the alternative complement pathway.
-
Principle: In the presence of active complement, rabbit red blood cells are lysed. A successful inhibitor of the alternative pathway will prevent this hemolysis.
-
Reagent Preparation:
-
Wash rabbit erythrocytes with gelatin veronal buffer containing Mg2+ and EGTA (GVB/Mg-EGTA).
-
Resuspend erythrocytes to a final concentration of 2-5 x 10^8 cells/mL.
-
Use normal human serum (NHS) as the source of complement.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a 96-well microtiter plate.
-
Add NHS to the wells.
-
Add the rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C with shaking for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (no inhibitor) and a negative control (heat-inactivated serum).
-
Determine the IC50 value from the dose-response curve.
-
C3b Deposition Assay
This assay quantifies the inhibition of C3b deposition on a target surface, a key opsonization step in the complement cascade.
-
Principle: The amount of C3b deposited on a surface (e.g., erythrocytes or an ELISA plate) is measured in the presence of an inhibitor.
-
Protocol (Flow Cytometry-based):
-
Reagent Preparation:
-
Prepare rabbit erythrocytes and serial dilutions of this compound as described for the hemolytic assay.
-
Use C5-depleted human serum to prevent cell lysis.
-
Prepare a fluorescently labeled anti-human C3b antibody.
-
-
Assay Procedure:
-
Incubate rabbit erythrocytes with C5-depleted serum and the Factor B inhibitor at 37°C.
-
Wash the cells to remove unbound proteins.
-
Incubate the cells with the fluorescently labeled anti-human C3b antibody.
-
Wash the cells again and analyze by flow cytometry to quantify the amount of C3b deposited on the cell surface.
-
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each inhibitor concentration.
-
Calculate the percentage of inhibition of C3b deposition relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.[6]
-
Factor B Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Factor B.
-
Principle: A stable surrogate of the C3 convertase, such as a complex of cobra venom factor (CVF) and Factor B (CVFBb), is used. The proteolytic activity of this complex on a chromogenic or fluorogenic substrate is measured in the presence and absence of the inhibitor.[6]
-
Protocol:
-
Pre-incubate purified Factor B and CVF to form the CVFBb complex.
-
Add serial dilutions of this compound to the wells of a microtiter plate.
-
Add the pre-formed CVFBb complex to the wells.
-
Initiate the reaction by adding a chromogenic or fluorogenic substrate for Bb.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow and Logic
The following diagrams outline a general workflow for the discovery and validation of a novel Factor B inhibitor and the logical progression from target inhibition to therapeutic effect.
Caption: General experimental workflow for Factor B inhibitor validation.
Caption: Logical progression from Factor B inhibition to therapeutic effect.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 3. What are CFB inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Factor B Inhibition and Anti-C5 Therapy in Complement-Mediated Diseases
This guide provides a detailed comparative analysis of two prominent therapeutic strategies for complement-mediated diseases: inhibition of Factor B and blockade of complement component C5. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction
The complement system, a critical component of innate immunity, can become dysregulated and drive the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Therapeutic intervention in the complement cascade has proven effective, with two key targets being Factor B and complement component C5.[1][2]
Anti-C5 therapy represents a clinically validated approach, with monoclonal antibodies like eculizumab and ravulizumab approved for conditions such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[3][4][5] These therapies act at the terminal end of the complement cascade.
Factor B inhibition is an emerging strategy that targets the alternative pathway (AP), a central amplification loop of the complement system.[1][2] This approach aims to control complement activation further upstream. As "Factor B-IN-3" did not yield specific results, this guide will focus on the broader class of Factor B inhibitors, with iptacopan (LNP023) as a key example.
Mechanism of Action
Anti-C5 therapies, such as the monoclonal antibody eculizumab, bind to the complement protein C5.[3][6] This binding prevents the cleavage of C5 into its pro-inflammatory and cytolytic fragments, C5a and C5b.[3][6] By blocking this crucial step, anti-C5 therapy effectively halts the formation of the membrane attack complex (MAC), which is responsible for cell lysis, and reduces the inflammatory signaling mediated by C5a.[3][4] This targeted inhibition of the terminal complement pathway leaves the upstream functions of the complement system, such as opsonization, largely intact.[3]
Factor B is a serine protease that is essential for the activity of the alternative pathway (AP) C3 and C5 convertases.[1][2][7][8][9] Inhibitors of Factor B block the function of this pathway, which serves as an amplification loop for all three complement activation pathways (classical, lectin, and alternative).[1][2] By inhibiting Factor B, the generation of C3b is reduced, thereby preventing the formation of the C3 and C5 convertases of the alternative pathway. This leads to a broad inhibition of downstream complement effector functions, including the production of anaphylatoxins (C3a and C5a) and the formation of the MAC.[1][2]
Signaling Pathway Diagrams
Caption: Complement cascade and points of therapeutic intervention.
Comparative Efficacy Data
The following table summarizes key efficacy data from clinical studies of Factor B inhibitors and anti-C5 therapies in PNH.
| Parameter | Factor B Inhibitor (Iptacopan) | Anti-C5 Therapy (Eculizumab) |
| Hemoglobin Increase ≥2 g/dL | 82% of patients treated with iptacopan monotherapy achieved this endpoint at 24 weeks in the APPLY-PNH study.[1][2] | 2% of patients on anti-C5 therapies achieved this endpoint at 24 weeks in the APPLY-PNH study.[1][2] |
| Hemoglobin Levels ≥12 g/dL | 69% of patients on iptacopan achieved this level without transfusions at 24 weeks in the APPLY-PNH study.[1][2] | 2% of patients on anti-C5 therapies achieved this level without transfusions at 24 weeks in the APPLY-PNH study.[1][2] |
| Lactate Dehydrogenase (LDH) Reduction | Iptacopan, as an add-on to eculizumab, led to a significant reduction in LDH levels.[1][2] Monotherapy also showed significant LDH reduction.[1][2] | Eculizumab significantly reduces LDH levels, a marker of intravascular hemolysis.[2] |
| Transfusion Avoidance | A high proportion of patients on iptacopan monotherapy remained transfusion-free.[1][2] | While effective in reducing hemolysis, some patients on anti-C5 therapy may still require transfusions due to extravascular hemolysis.[4] |
| Extravascular Hemolysis | By inhibiting upstream at C3, Factor B inhibitors can control both intravascular and extravascular hemolysis.[10] | Anti-C5 therapy primarily addresses intravascular hemolysis, but C3b opsonization and subsequent extravascular hemolysis can persist.[4] |
Experimental Protocols
This assay is crucial for evaluating the ability of complement inhibitors to prevent the lysis of PNH red blood cells.
Objective: To determine the concentration of a complement inhibitor required to inhibit 50% of hemolysis (IC50) of PNH patient-derived erythrocytes.
Methodology:
-
Erythrocyte Isolation: Collect whole blood from PNH patients in EDTA-containing tubes. Isolate erythrocytes by centrifugation and wash them with a suitable buffer (e.g., gelatin veronal buffer with Mg++ and EGTA).
-
Complement Activation: Resuspend the PNH erythrocytes in normal human serum (as a source of complement) that has been acidified to activate the alternative pathway.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., Factor B inhibitor, anti-C5 antibody) to the erythrocyte and serum mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and hemolysis.
-
Quantification of Hemolysis: Centrifuge the samples to pellet the remaining intact erythrocytes. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 412 nm) to quantify the amount of hemolysis.
-
Data Analysis: Plot the percentage of hemolysis against the inhibitor concentration. Calculate the IC50 value using a suitable curve-fitting model. A small molecule Factor B inhibitor, LNP023, demonstrated an IC50 of 0.4 µM in this type of assay.[10]
This assay measures the opsonization of cells with C3b, a key step in extravascular hemolysis.
Objective: To assess the ability of a complement inhibitor to block the deposition of C3 fragments on the surface of target cells.
Methodology:
-
Cell Preparation: Use PNH patient erythrocytes or other suitable target cells.
-
Complement Activation and Inhibition: Incubate the cells with normal human serum in the presence of serial dilutions of the complement inhibitor.
-
Staining: After incubation, wash the cells and stain them with a fluorescently labeled antibody specific for C3 fragments (e.g., anti-C3b/iC3b).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of C3 deposited on the cell surface.
-
Data Analysis: Plot the mean fluorescence intensity against the inhibitor concentration to determine the inhibitory effect. The Factor B inhibitor LNP023 has been shown to effectively block C3 deposition on CD59-negative erythrocytes.[10]
Experimental Workflow Diagram
Caption: Workflow for in vitro complement inhibition assays.
Comparative Advantages and Disadvantages
| Feature | Factor B Inhibition | Anti-C5 Therapy |
| Point of Intervention | Upstream, in the alternative pathway amplification loop.[1][2] | Downstream, at the terminal complement pathway.[3][6] |
| Control of Hemolysis | Controls both intravascular and extravascular hemolysis by inhibiting C3b opsonization.[10] | Primarily controls intravascular hemolysis; may have limited effect on extravascular hemolysis. |
| Effect on Opsonization | Reduces C3b-mediated opsonization.[10] | Preserves upstream opsonization by C3b.[3] |
| Clinical Validation | Emerging therapeutic strategy with promising clinical data (e.g., iptacopan).[1][2] | Well-established with approved drugs (e.g., eculizumab, ravulizumab) and extensive clinical experience.[3][4][5] |
| Potential Risks | Inhibition of the alternative pathway may increase susceptibility to certain infections. | Increased risk of infections with encapsulated bacteria, particularly Neisseria meningitidis. |
| Administration | Oral small molecule inhibitors are in development (e.g., iptacopan).[2] | Typically administered via intravenous infusion.[4] |
Conclusion
Both Factor B inhibition and anti-C5 therapy are effective strategies for managing complement-mediated diseases, but they operate through distinct mechanisms that result in different biological and clinical profiles.
Anti-C5 therapy is a proven, potent inhibitor of terminal complement activation, effectively preventing MAC-mediated cell lysis and reducing inflammation.[3][6] However, its inability to control C3b-mediated extravascular hemolysis can be a limitation in some patients.[4]
Factor B inhibition offers a broader, upstream regulation of the complement cascade by targeting the central amplification loop of the alternative pathway.[1][2] This approach has the potential to control both intravascular and extravascular hemolysis, potentially leading to improved hematological outcomes in diseases like PNH.[1][2][10] The development of oral Factor B inhibitors also presents a significant advantage in terms of patient convenience.
The choice between these therapies will likely depend on the specific disease, the underlying pathophysiology, and the desired clinical outcome. Further head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these two important classes of complement inhibitors.
References
- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Eculizumab? [synapse.patsnap.com]
- 4. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 5. Anticomplement C5 therapy with eculizumab for the treatment of paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 7. complementtech.com [complementtech.com]
- 8. fiveable.me [fiveable.me]
- 9. Factor B General Information | Sino Biological [sinobiological.com]
- 10. pnas.org [pnas.org]
Benchmarking Factor B-IN-3: A Comparative Analysis Against Gold Standard Complement Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel Factor B inhibitor, represented by Iptacopan (LNP023), against the gold-standard C5 inhibitors, Eculizumab and Ravulizumab. This guide provides a detailed examination of their performance, supported by experimental data and methodologies, to inform strategic research and development decisions in complement-mediated diseases.
Executive Summary
The complement system, a cornerstone of innate immunity, presents a significant therapeutic target for a range of inflammatory and autoimmune disorders. While terminal complement C5 inhibitors have been the clinical gold standard, proximal inhibition of the alternative pathway offers a compelling alternative strategy. This guide provides a head-to-head comparison of the potent and selective Factor B inhibitor, Iptacopan (LNP023), as a representative for "Factor B-IN-3," against the established C5 inhibitors, Eculizumab and Ravulizumab. We present key performance data, detailed experimental protocols for evaluating inhibitor efficacy, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Complement Inhibition Strategies
The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3. The alternative pathway (AP) also functions as a critical amplification loop for all three pathways. Factor B is a serine protease exclusive to the AP. When activated, it forms the C3 convertase (C3bBb), which drives the amplification of the complement response.[1][2] Inhibiting Factor B offers a targeted approach to downregulate this amplification loop.
In contrast, C5 inhibitors like Eculizumab and Ravulizumab act at the terminal end of the complement cascade.[2][3] They bind to the C5 protein, preventing its cleavage into the pro-inflammatory C5a and the C5b fragment that initiates the formation of the membrane attack complex (MAC).[2][3]
Quantitative Performance Data
The following table summarizes the key performance indicators for Iptacopan and provides a qualitative comparison with the gold-standard C5 inhibitors. Direct IC50 comparisons are not always applicable due to the different mechanisms of action (enzyme inhibition vs. protein-protein interaction blockade).
| Inhibitor | Target | Mechanism of Action | Key Performance Metrics | Selectivity |
| Iptacopan (LNP023) | Factor B | Reversible, high-affinity binding to human Factor B, preventing the formation of the C3 convertase.[4][5] | IC50 (Factor B inhibition): 10 nM[4][5]IC50 (AP-induced MAC formation in 50% human serum): 130 nM[4][5]Binding Affinity (KD): 7.9 nM[4] | Highly selective for Factor B over other proteases, including Factor D (>100 µM) and does not inhibit the classical or lectin pathways.[4][5] |
| Eculizumab | Complement C5 | Monoclonal antibody that binds to C5, preventing its cleavage into C5a and C5b.[2][3] | Primarily evaluated by clinical efficacy and ability to inhibit hemolysis. Effectively blocks terminal complement activity.[3][6] | Specific for C5.[2][3] |
| Ravulizumab | Complement C5 | Long-acting monoclonal antibody that binds to C5, preventing its cleavage. Engineered from Eculizumab for extended duration of action.[7][8] | Demonstrates non-inferiority to Eculizumab in clinical trials with a significantly longer dosing interval.[6][9] | Specific for C5.[7][8] |
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the points of intervention for Factor B and C5 inhibitors within the complement cascade.
References
- 1. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 2. scholarsinmedicine.com [scholarsinmedicine.com]
- 3. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ravulizumab (ALXN1210) vs eculizumab in C5-inhibitor–experienced adult patients with PNH: the 302 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ravulizumab - Wikipedia [en.wikipedia.org]
- 9. Ravulizumab: a novel C5 inhibitor for the treatment of paroxysmal nocturnal hemoglobinuria | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A General Protocol
A specific Safety Data Sheet (SDS) for a substance identified as "Factor B-IN-3" could not be located in standard chemical databases. This designation may be an internal laboratory identifier, an abbreviation for a novel compound, or a component of a larger kit not publicly documented. Without a definitive chemical identity, providing specific disposal procedures is not possible and would be unsafe.
Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1] Therefore, "this compound" must be treated as an unknown chemical. The following information provides a general operational and disposal plan for unidentified substances, designed to ensure the safety of researchers and compliance with regulations.
Immediate Safety and Handling of Unknown Chemicals
The primary and most critical step is to treat any unknown substance as hazardous until its identity is confirmed.[2] Isolate the material in a secure, well-ventilated area, away from other chemicals to prevent accidental reactions.[2]
Procedural Guidance for Unidentified Chemical Waste:
-
Initial Assessment and Information Gathering:
-
Consult with the Principal Investigator (PI) or laboratory supervisor about the origin of the substance.[1]
-
Review laboratory notebooks, synthesis records, and chemical inventories to identify any process that might have generated the unknown material.[1][2]
-
Ask other personnel in the laboratory if they recognize the container or its contents.[1]
-
-
Labeling and Containment:
-
Do not open or handle the container if you suspect it may be explosive or highly reactive.[1]
-
Clearly label the container with the words "Unknown - Do Not Use" or "Unidentified Chemical - Do Not Touch".[3]
-
Ensure the container is in good condition, properly sealed, and stored in a designated hazardous waste accumulation area.[4][5] Secondary containment is recommended.[5]
-
-
Contact Environmental Health and Safety (EHS):
-
This is the most crucial step. Your institution's EHS department is the primary resource for managing unidentified waste.[6]
-
Provide EHS with all available information about the substance, including its location, appearance, and any context from your initial assessment.
-
EHS will coordinate the identification and disposal process. This may involve sending a sample for analysis to a qualified laboratory.[1][6] The cost of this analysis is typically charged back to the generating department or research group.[1][3]
-
-
Waste Disposal:
-
Do not pour unknown chemicals down the drain or dispose of them in regular trash.[3][7] This is illegal and poses a significant danger to the environment and public health.
-
Do not mix unknown chemicals with other waste streams.[8]
-
The ultimate disposal of the substance will be managed by EHS in accordance with federal and state regulations, such as those from the Environmental Protection Agency (EPA).[9]
-
Summary of Key Considerations for Unidentified Laboratory Waste
| Consideration | Action | Rationale |
| Identification | Assume the substance is hazardous. Isolate and secure it. | Prevents accidental exposure or dangerous reactions. |
| Labeling | Clearly mark the container as "Unknown" and provide any known context. | Ensures others do not misuse the substance and provides crucial information for EHS.[1][8] |
| Communication | Immediately contact your institution's Environmental Health and Safety (EHS) department. | EHS has the expertise and resources to manage and dispose of unknown chemicals safely and legally.[6] |
| Containment | Use appropriate, sealed containers and secondary containment in a designated waste area. | Prevents spills and leaks. |
| Disposal | Do not attempt to dispose of the substance yourself. Await EHS guidance. | Improper disposal is dangerous, illegal, and can result in significant penalties.[10] |
| Prevention | Maintain accurate chemical inventories and label all synthesized materials promptly and clearly.[1][8] | Avoids the generation of unknown waste in the future. |
Experimental Protocols and Visualizations
As "this compound" is an unidentified substance, there are no specific experimental protocols or signaling pathways to report. However, the logical workflow for handling such a substance is a critical procedure for all laboratory personnel.
Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.
This procedural diagram outlines the essential, step-by-step process that researchers, scientists, and drug development professionals should follow when encountering a substance that cannot be positively identified. Adherence to this workflow ensures personnel safety and regulatory compliance.
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
